Product packaging for Carriomycin(Cat. No.:CAS No. 65978-43-0)

Carriomycin

Cat. No.: B13783576
CAS No.: 65978-43-0
M. Wt: 885.1 g/mol
InChI Key: XVEWEQLVOJZMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carriomycin (CAS 65978-43-0) is a macrolide antibiotic produced by Streptomyces hygroscopicus with significant value in biomedical research due to its dual antibacterial and anti-cancer properties . As a broad-spectrum antibiotic, Carriycin acts by binding with high affinity to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and exerting a bacteriostatic effect that suppresses bacterial growth and replication . Its research applications have expanded into oncology, where its active component, Isovalerylspiramycin I (ISP I), has been identified as a first-in-class anti-cancer agent that targets selenoprotein H (SelH) . This mechanism accelerates SelH degradation, inducing nucleolar oxidative stress, disrupting ribosomal biogenesis, and triggering apoptosis in tumor cells, as demonstrated in models of squamous cell carcinoma, hepatocellular carcinoma, and glioblastoma . Recent studies highlight its synergistic effect when combined with 5-fluorouracil (5-FU), significantly enhancing cytotoxicity, increasing reactive oxygen species (ROS), inducing DNA damage, and inhibiting cell proliferation and migration in colorectal cancer models . Carrimycin is for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H80O15 B13783576 Carriomycin CAS No. 65978-43-0

Properties

CAS No.

65978-43-0

Molecular Formula

C47H80O15

Molecular Weight

885.1 g/mol

IUPAC Name

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C47H80O15/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39/h23-42,50-51H,14-22H2,1-13H3,(H,48,49)

InChI Key

XVEWEQLVOJZMCV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Carriomycin from Streptomyces hygroscopicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Carriomycin, a polyether antibiotic, was first isolated from the culture broth of Streptomyces hygroscopicus strain T-42082. This monovalent cation-selective ionophore exhibits a broad spectrum of activity against Gram-positive bacteria, various fungi, yeasts, and mycoplasma, in addition to demonstrating coccidiostatic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for the fermentation of S. hygroscopicus, as well as the extraction and purification of this compound. The document also summarizes its physicochemical properties and antimicrobial efficacy through quantitative data. Furthermore, the mechanism of action as a cation ionophore is illustrated. This guide is intended for researchers, scientists, and professionals in the fields of drug development and microbiology.

Introduction

Streptomyces hygroscopicus is a well-known producer of a diverse array of secondary metabolites with various biological activities. One such metabolite is this compound, a polyether antibiotic that belongs to the class of ionophores. Ionophores are lipid-soluble molecules that can transport ions across biological membranes, thereby disrupting the electrochemical gradients essential for cellular function. This compound specifically acts as a monovalent cation-selective ionophore, with a preference for potassium, rubidium, and sodium ions. This disruption of ion homeostasis is the basis for its antimicrobial and coccidiostatic activities.

This document serves as a detailed technical resource on the discovery and isolation of this compound, providing methodologies and quantitative data for scientific and research applications.

Physicochemical Properties of this compound

This compound presents as colorless prisms in its free acid form and possesses the following physicochemical characteristics:

PropertyValueReference
Molecular FormulaC47H80O15[1]
Molecular Weight885.15[1]
Melting Point120-122 °C[1]
Specific Rotation[α]25D -0.5 in methanol[1]
UV Absorption MaximaNone characteristic[1]
Functional GroupsOne carboxyl group, three methoxy groups[1]

Experimental Protocols

Fermentation of Streptomyces hygroscopicus T-42082 for this compound Production

This protocol outlines the fermentation process for the production of this compound. While the exact yield of this compound from the original study is not specified, yields for other antibiotics from S. hygroscopicus can range from the tens to over a thousand mg/L with optimization.[2][3][4]

3.1.1. Microorganism

  • Streptomyces hygroscopicus strain T-42082

3.1.2. Fermentation Medium

A typical medium for the cultivation of Streptomyces for antibiotic production is the GYM Streptomyces Medium (DSMZ Medium 65).[5] Optimization of media components, such as carbon and nitrogen sources, can significantly enhance antibiotic yields.[2][3][4][6]

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO32.0
Agar (for solid medium)18.0
Distilled Water1 L

3.1.3. Culture Conditions

  • Temperature: 28 °C[5]

  • pH: An initial pH of 6.5 has been shown to be optimal for the production of other antibiotics by Streptomyces.[4]

  • Aeration: Maintained by agitation in a shaker for flask cultures, or with controlled aeration (e.g., 1.0 vvm) in a fermenter.[2]

  • Inoculum: A seed culture is prepared by inoculating a suitable liquid medium and incubating for a specified period (e.g., 48-120 hours) before transferring to the production medium.[2][4]

  • Fermentation Time: Typically ranges from 7 to 12 days, with optimization required to determine the peak of antibiotic production.[4]

Extraction and Purification of this compound

The following protocol is a general procedure for the extraction and purification of polyether antibiotics from fermentation broth, based on common methodologies.[7][8]

3.2.1. Extraction

  • Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelia from the culture filtrate.

  • Solvent Extraction: The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the antibiotic.[7] The organic phases are then combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

3.2.2. Purification

  • Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel. The adsorbed material is then applied to the top of a silica gel column.[7]

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol can be used.[7]

  • Fraction Collection: Fractions are collected and their purity is monitored using Thin Layer Chromatography (TLC). Fractions with similar Rf values are pooled.[7]

  • Further Purification (if necessary): The pooled fractions containing this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Biological Activity of this compound

This compound demonstrates a significant inhibitory effect against a range of microorganisms.

Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriumData not available in searched sources
Bacillus subtilisGram-positive bacteriumData not available in searched sources
Candida albicansYeastData not available in searched sources
Aspergillus nigerFungusData not available in searched sources
Mycoplasma sp.BacteriumActive (qualitative)[1]

Note: While the original discovery paper states activity against these classes of microorganisms, specific MIC values were not found in the searched literature. The table serves as a template for such data.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of S. hygroscopicus T-42082 Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Culture Broth SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Culture Filtrate Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Organic Phase SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract FractionCollection Fraction Collection & TLC Analysis SilicaGel->FractionCollection Eluted Fractions Purethis compound Pure this compound FractionCollection->Purethis compound Purified Fractions

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action of this compound as a Cation Ionophore

G cluster_membrane Cellular Disruption This compound This compound Membrane Cell Membrane This compound->Membrane Embeds in Cation K+ / Na+ Cation->Membrane Transported across by this compound Disruption Disruption of Ion Gradient Membrane->Disruption Depolarization Membrane Depolarization Disruption->Depolarization CellDeath Cell Death Depolarization->CellDeath

Caption: Signaling pathway of this compound's ionophoric action.

Conclusion

This compound, produced by Streptomyces hygroscopicus T-42082, is a potent polyether antibiotic with a clear mechanism of action as a monovalent cation ionophore. Its ability to disrupt the fundamental process of maintaining cellular ion gradients makes it an effective agent against a variety of microorganisms. The protocols and data presented in this technical guide provide a foundational resource for further research into this compound, including its potential therapeutic applications and the optimization of its production. Further studies to elucidate a more comprehensive profile of its minimum inhibitory concentrations against a wider range of pathogens and to determine its fermentation yield with modern techniques would be of significant value to the scientific community.

References

Carriomycin: A Technical Deep Dive into its Biological Activity and Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carriomycin, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, exhibits a significant range of biological activities. Primarily recognized for its potent activity against Gram-positive bacteria, various fungi, yeasts, and mycoplasma, it also demonstrates notable coccidiostatic properties. This technical guide provides a comprehensive overview of this compound's biological activity, spectrum, and mechanism of action. It delves into the experimental methodologies used to characterize this antibiotic and explores its impact on cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a member of the polyether class of antibiotics, a group of naturally occurring compounds known for their ability to transport cations across biological membranes.[1][2] Unlike many other classes of antibiotics that inhibit specific enzymatic pathways, this compound's primary mechanism of action is the disruption of essential ion gradients, leading to a cascade of downstream effects that are detrimental to susceptible organisms.[1][3] This guide will synthesize the available scientific literature to provide a detailed technical understanding of this compound's biological profile.

Mechanism of Action: A Polyether Ionophore

This compound functions as a monovalent cation ionophore with a notable preference for potassium ions (K+), though it also transports rubidium (Rb+) and sodium (Na+) ions.[4] Its molecular structure allows it to form a lipid-soluble complex with these cations, facilitating their transport across the hydrophobic lipid bilayers of cell membranes.[1][3] This transport disrupts the carefully maintained electrochemical gradients that are vital for numerous cellular processes, including nutrient transport, pH homeostasis, and the generation of ATP.[5] The dissipation of these ion gradients is the fundamental basis of this compound's antimicrobial and cytotoxic effects.[3]

It is important to note that while the majority of scientific literature classifies this compound as a polyether ionophore, a recent study investigating its efficacy against Mycobacterium avium complex has referred to it as a "new macrolide."[3][6] This classification appears to be an anomaly, as the well-established mechanism of action for this compound aligns with that of polyether ionophores and not with macrolides, which typically inhibit protein synthesis.

dot

Caption: this compound's ionophoric mechanism of action.

Antimicrobial Spectrum of Activity

This compound demonstrates a broad spectrum of activity, primarily targeting Gram-positive bacteria, fungi, and certain protozoa. Its efficacy against Gram-negative bacteria is limited due to the presence of their outer membrane, which acts as a barrier to the hydrophobic this compound molecule.[1]

Antibacterial Activity
  • Gram-positive Bacteria: this compound is effective against a range of Gram-positive bacteria.

  • Mycobacterium: Studies have investigated its activity against Mycobacterium avium complex (MAC), although the reported in vitro Minimum Inhibitory Concentrations (MICs) were high (>8 mg/L).[3][6]

OrganismMIC (µg/mL)Reference
Mycobacterium avium>8[3][6]
Mycobacterium intracellulare>8[3][6]
Gram-positive bacteriaData Not Available in Searched Literature[2]

Note: The original 1978 publication by Imada et al. likely contains more extensive MIC data, but the full text was not accessible in the conducted research.

Antifungal and Antiyeast Activity

This compound is also active against several fungi and yeasts.[2]

OrganismMIC (µg/mL)Reference
Various FungiData Not Available in Searched Literature[2]
Various YeastsData Not Available in Searched Literature[2]
Activity Against Mycoplasma

The antibiotic has been reported to be active against Mycoplasma species.[2]

OrganismMIC (µg/mL)Reference
Mycoplasma spp.Data Not Available in Searched Literature[2]
Coccidiostatic Activity

This compound exhibits coccidiostatic activity, making it relevant for veterinary applications in controlling coccidiosis in poultry.[2][7]

Organism (Coccidia)Activity MetricReference
Eimeria spp.Coccidiostatic[2]

Experimental Protocols

The following sections outline the general methodologies employed to determine the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms is typically determined using broth microdilution or agar dilution methods.[8][9]

Broth Microdilution Method Workflow:

dot

MIC_Workflow A Prepare serial dilutions of this compound in microtiter plate wells B Inoculate each well with a standardized suspension of the test microorganism A->B C Incubate plates under appropriate conditions (e.g., 37°C for 24-48h) B->C D Observe for visible growth (turbidity) C->D E Determine MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Key Parameters for MIC Testing:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.[10][11]

  • Inoculum Preparation: A standardized inoculum, typically a 0.5 McFarland standard, is prepared from a fresh culture of the test organism.[9]

  • Incubation: Plates are incubated at a temperature and duration suitable for the growth of the test organism.[10]

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[9]

Coccidiostatic Activity Assay in Poultry

The anticoccidial efficacy of this compound is evaluated through in vivo challenge studies in chickens.[4][12]

General Protocol for Coccidiostatic Assay:

  • Animal Model: Day-old broiler chickens are typically used.

  • Housing: Birds are housed in controlled environments to prevent accidental infection.

  • Diet: A basal diet is provided, with the experimental group receiving feed supplemented with this compound at a specified concentration.

  • Challenge: After a period of acclimatization, birds are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Parameters Measured:

    • Weight Gain and Feed Conversion Ratio (FCR): To assess the impact on performance.

    • Lesion Scoring: Intestinal tracts are examined for the severity of coccidial lesions.

    • Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed.

  • Data Analysis: The performance and lesion scores of the this compound-treated group are compared to those of an infected, unmedicated control group and a non-infected, unmedicated control group.

Effects on Signaling Pathways

While the primary mechanism of this compound is ion gradient disruption, this can have profound effects on various cellular signaling pathways.

Impact on Microbial Signaling

The disruption of ion homeostasis in microbial cells can indirectly affect numerous signaling pathways that are dependent on specific ion concentrations for their function. For instance, changes in intracellular pH and membrane potential can alter the activity of enzymes and transport systems, which in turn can impact processes like quorum sensing and biofilm formation.[5][13] However, specific studies detailing the direct impact of this compound on microbial signaling pathways are not extensively available in the reviewed literature.

Effects on Cancer Cell Signaling Pathways

Interestingly, this compound has been shown to have anti-tumor effects on oral squamous cell carcinoma (OSCC) cells by modulating key signaling pathways.

PI3K/AKT/mTOR and MAPK Signaling Pathway Inhibition:

In OSCC cells, this compound has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to reduced cell proliferation, colony formation, and migration, as well as cell cycle arrest and apoptosis.

dot

Cancer_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Cell Growth & Differentiation Cell Growth & Differentiation MAPK->Cell Growth & Differentiation

Caption: this compound's inhibitory effect on cancer cell signaling.

Conclusion

This compound is a potent polyether ionophore antibiotic with a well-defined mechanism of action centered on the disruption of monovalent cation gradients across cellular membranes. Its biological activity extends to a range of Gram-positive bacteria, fungi, yeasts, mycoplasma, and coccidia, making it a compound of interest for both clinical and veterinary applications. While its anti-tumor properties and impact on specific cancer cell signaling pathways have been elucidated, further research is warranted to fully quantify its antimicrobial spectrum with modern susceptibility testing and to explore the detailed downstream effects of its ionophoric activity on microbial signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core biological and spectral characteristics of this compound.

References

An In-depth Technical Guide to Carriomycin: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carriomycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity against Gram-positive bacteria, as well as some fungi, yeasts, and mycoplasma.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and analysis are also presented, alongside visual representations of its mode of action to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide with the molecular formula C₄₇H₈₀O₁₅.[1] Its structure was elucidated through X-ray crystallographic analysis of its thallium salt.[2][3] The molecule is characterized by a series of interconnected cyclic ether rings, a common feature of polyether antibiotics.

Chemical Structure:

IUPAC Name: 2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

SMILES: CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₇H₈₀O₁₅[1]
Molecular Weight885.15 g/mol [1]
Melting Point120-122 °C[1]
AppearanceColorless prisms[1]
Predicted Properties
pKa (strongest acidic)4.4
pKa (strongest basic)-2.1
LogP6.1
Water Solubility0.002 g/L

Biological and Pharmacological Properties

This compound demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria.[1] Its biological effects also extend to certain fungi, yeasts, and mycoplasma.[1] The mechanism of action of this compound involves the inhibition of bacterial protein synthesis.

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. By binding to the 50S subunit, this compound interferes with the translocation step of elongation, thereby halting the synthesis of essential proteins and ultimately leading to the inhibition of bacterial growth.

carriomycin_mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosomal Subunits This compound This compound 50S 50S Subunit This compound->50S Binds to Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Facilitates 50S->Ribosome Inhibition Inhibition 50S->Inhibition 30S 30S Subunit 30S->Ribosome Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis Blocks isolation_workflow start Start: Culture of Streptomyces hygroscopicus fermentation 1. Fermentation in a suitable broth medium start->fermentation centrifugation 2. Centrifugation to separate biomass and supernatant fermentation->centrifugation extraction 3. Solvent Extraction of the mycelial cake (e.g., with acetone or methanol) centrifugation->extraction concentration 4. Concentration of the extract under vacuum extraction->concentration silica_gel 5. Silica Gel Column Chromatography concentration->silica_gel elution 6. Elution with a solvent gradient (e.g., chloroform-methanol) silica_gel->elution fraction_collection 7. Collection and analysis of fractions (e.g., by TLC) elution->fraction_collection crystallization 8. Crystallization of pure this compound fraction_collection->crystallization end End: Pure this compound crystallization->end

References

Streptomyces hygroscopicus secondary metabolite Carriomycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Carriomycin: A Polyether Antibiotic from Streptomyces hygroscopicus

Introduction

Streptomyces hygroscopicus, a gram-positive bacterium found in soil, is a prolific producer of a wide array of secondary metabolites with diverse biological activities.[1][2] This organism is responsible for the biosynthesis of numerous clinically significant compounds, including the immunosuppressant rapamycin (sirolimus), the antibiotic hygromycin B, and the antifungal agent geldanamycin.[2] Among the vast chemical arsenal of S. hygroscopicus is this compound, a polyether antibiotic that demonstrates significant activity against a range of microorganisms.[3]

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products as therapeutic agents.

Physicochemical Properties of this compound

This compound is a polyketide-derived natural product with a complex molecular structure.[4][5] Its key physicochemical characteristics are summarized in the table below. The molecule features a carboxyl group and three methoxy groups, and it does not exhibit a characteristic absorption maximum in the ultraviolet spectrum.[3] The structure has been elucidated through X-ray crystallographic analysis of its thallium salt.[5][6]

PropertyValueReference
Molecular FormulaC47H80O15[3]
Molecular Weight885.15 g/mol [3]
AppearanceColorless prisms[3]
Melting Point120-122 °C[3]
Optical Rotation[α]25D -0.5 in methanol[3]
CAS Number65978-43-0[7]

Biological Activity

This compound exhibits a broad spectrum of biological activity, primarily against Gram-positive bacteria, as well as several fungi, yeasts, and mycoplasma.[3] It is also recognized for its coccidiostatic properties.[3][7] The table below summarizes its known antimicrobial activities.

Organism TypeActivityReference
Gram-positive bacteriaActive[3]
FungiActive[3]
YeastsActive[3]
MycoplasmaActive[3]
CoccidiaCoccidiostatic[3]

Mechanism of Action

This compound belongs to the macrolide class of antibiotics and, like other members of this class, its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria.[4][8] It specifically targets the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, this compound obstructs the translocation step of protein elongation, preventing the ribosome from moving along the messenger RNA (mRNA). This action effectively halts the synthesis of essential proteins, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[8]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Inhibition Inhibition 50S_subunit->Inhibition Leads to mRNA mRNA mRNA->30S_subunit Translates This compound This compound This compound->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Streptomyces hygroscopicus cultures involves a multi-step process that includes fermentation, extraction, and chromatographic purification. The general workflow is outlined below.

a. Fermentation:

  • Strain: Streptomyces hygroscopicus strain T-42082 is a known producer of this compound.[3]

  • Media: A suitable production medium, such as those generally used for Streptomyces fermentation, should be employed. For instance, a medium containing soybean meal, CaCO3, MgSO4·7H2O, (NH4)2HPO4, NaCl, K2HPO4, and glycerol can be used.[9]

  • Culture Conditions: The culture is incubated under aerobic conditions, typically on a rotary shaker at a controlled temperature (e.g., 28°C) for a period sufficient for secondary metabolite production (e.g., 96 hours).[9]

b. Extraction:

  • The fermentation broth is harvested and the mycelia are separated from the supernatant by filtration or centrifugation.[9]

  • This compound is then extracted from the culture broth.[3] A common method for extracting secondary metabolites from fermentation broths is liquid-liquid extraction using a solvent such as ethyl acetate.[9][10]

  • The organic solvent phase containing the crude extract is concentrated under reduced pressure using a rotary evaporator.[9]

c. Purification:

  • The crude extract is subjected to chromatographic techniques for purification.

  • Column chromatography using silica gel is a common first step.[9] The column is eluted with a solvent system of increasing polarity to separate the components of the crude extract.

  • Fractions are collected and tested for biological activity to identify those containing this compound.

  • Further purification can be achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12]

Start S. hygroscopicus Culture Fermentation Fermentation Start->Fermentation Harvest Harvest Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Fraction_Collection Fraction Collection & Bioassay Column_Chromatography->Fraction_Collection Purification Further Purification (HPLC/TLC) Fraction_Collection->Purification End Pure this compound Purification->End

Caption: Workflow for this compound isolation and purification.

Determination of Minimum Inhibitory Concentration (MIC)

The biological activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.

  • Materials:

    • Pure this compound

    • Sterile 96-well microtiter plates

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

    • Positive control (microorganism in broth without antibiotic)

    • Negative control (broth only)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest concentration to be tested.

    • Perform serial two-fold dilutions of the this compound solution in the wells of the microtiter plate to obtain a range of concentrations.

    • Add the standardized microbial inoculum to each well (except the negative control).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis involves a polyketide synthase (PKS) pathway. While the specific gene cluster for this compound biosynthesis has not been detailed in the provided search results, the general pathway for polyketide synthesis in Streptomyces is well-established. It involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by a large multi-enzyme complex, the PKS. The resulting polyketide chain undergoes various modifications, including reduction, dehydration, and cyclization, to form the final complex structure of this compound.

Precursors Precursor Molecules (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Gene Cluster Expression Precursors->PKS Assembly Polyketide Chain Assembly PKS->Assembly Modification Post-PKS Modifications (e.g., Cyclization, Glycosylation) Assembly->Modification This compound This compound Modification->this compound

Caption: Generalized biosynthetic pathway of a polyketide.

Conclusion

This compound, a secondary metabolite from Streptomyces hygroscopicus, is a polyether antibiotic with a notable spectrum of activity against Gram-positive bacteria and other microorganisms. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a subject of interest for antimicrobial research. The protocols outlined in this guide provide a framework for the isolation, purification, and biological evaluation of this compound, facilitating further investigation into its therapeutic potential. The continued exploration of natural products from organisms like S. hygroscopicus remains a crucial endeavor in the search for novel drug leads.

References

Carriomycin molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Properties, Mechanism of Action, and Biosynthesis of a Potent Ionophoric Antibiotic

This technical guide provides a comprehensive overview of Carriomycin, a polyether antibiotic produced by Streptomyces hygroscopicus. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and underlying mechanisms of this potent ionophore.

Core Molecular Data

This compound is a complex polyether antibiotic with a well-defined molecular structure. Key quantitative data are summarized below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C47H80O15[1][2][3]
Molecular Weight 885.13 g/mol [1][3]

Mechanism of Action: A Monovalent Cation-Selective Ionophore

This compound functions as a carrier ionophore, a class of molecules that facilitate the transport of ions across lipid membranes. Its mechanism is characterized by the formation of a lipid-soluble complex with specific cations, which then diffuses across the cell membrane, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis is the primary basis for its antibiotic activity against Gram-positive bacteria, fungi, and protozoa.

The ion transport process can be visualized as a cyclical mechanism:

Carriomycin_Ion_Transport cluster_membrane Cellular Membrane Carriomycin_Membrane This compound Complex_Membrane This compound-K+ Complex Carriomycin_Intracellular This compound (Intracellular) Complex_Membrane->Carriomycin_Intracellular Translocation Carriomycin_Extracellular This compound (Extracellular) Carriomycin_Extracellular->Carriomycin_Membrane Partitioning K_Extracellular K+ (Extracellular) Carriomycin_Intracellular->Carriomycin_Membrane Return K_Intracellular K+ (Intracellular) Carriomycin_Intracellular->K_Intracellular Decomplexation Carriomycin_MembraneK_Extracellular Carriomycin_MembraneK_Extracellular Carriomycin_MembraneK_Extracellular->Complex_Membrane Complexation

Caption: Ion transport mechanism of this compound.

Experimental Protocol: Liposome-Based Assay for Ionophore Activity

This protocol outlines a representative method for quantifying the ionophoretic activity of this compound using synthetic liposomes and a pH-sensitive fluorescent dye. This assay measures the ability of this compound to transport potassium ions across a lipid bilayer, leading to a change in the internal pH of the liposomes, which is detected by the fluorescent probe.

Materials:

  • This compound

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

  • Potassium chloride (KCl)

  • Sodium chloride (NaCl)

  • HEPES buffer

  • Triton X-100

  • Ethanol

  • Chloroform

  • Spectrofluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture of POPC and cholesterol (e.g., 4:1 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) containing the pH-sensitive dye pyranine.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Remove external pyranine by gel filtration chromatography.

  • Fluorescence Measurement:

    • Dilute the pyranine-loaded liposomes in an iso-osmotic buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) in a fluorometer cuvette.

    • Excite the pyranine at two wavelengths (e.g., 405 nm and 460 nm) and measure the emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities (F460/F405) is proportional to the intra-liposomal pH.

    • Establish a baseline fluorescence ratio.

    • Add a concentrated solution of a potassium salt (e.g., KCl) to the external buffer to create a potassium ion gradient.

    • Add a solution of this compound in ethanol to the liposome suspension.

    • Record the change in the fluorescence ratio over time.

    • At the end of the experiment, add Triton X-100 to lyse the liposomes and calibrate the pyranine fluorescence to the external pH.

Data Analysis:

The rate of change in the fluorescence ratio is proportional to the rate of potassium ion influx mediated by this compound. This can be used to determine the ionophoretic activity and specificity of the compound.

Liposome_Assay_Workflow Start Start Liposome_Prep Prepare Pyranine-Loaded Liposomes Start->Liposome_Prep Fluorescence_Setup Set up Spectrofluorometer Liposome_Prep->Fluorescence_Setup Baseline Establish Baseline Fluorescence Fluorescence_Setup->Baseline K_Gradient Create K+ Gradient Baseline->K_Gradient Add_this compound Add this compound K_Gradient->Add_this compound Monitor_Fluorescence Monitor Fluorescence Change Add_this compound->Monitor_Fluorescence Data_Analysis Analyze Data Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the liposome-based ionophore assay.

Biosynthesis of this compound

This compound is a polyether antibiotic, a class of natural products synthesized by polyketide synthases (PKSs) in various Streptomyces species. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, the general pathway for polyether antibiotic biosynthesis is well-understood and serves as a model.

The biosynthesis begins with a starter unit, typically a small carboxylic acid, which is extended by the sequential addition of extender units derived from malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA. The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, catalyzed by different domains of the PKS enzymes. The final polyether structure is formed through a series of oxidative cyclization reactions, often catalyzed by monooxygenases.

Polyether_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Assembly Polyketide Synthase (PKS) Assembly Starter_Unit->PKS_Assembly Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Assembly Polyketide_Chain Linear Polyketide Chain PKS_Assembly->Polyketide_Chain Modifications Reductions & Dehydrations Polyketide_Chain->Modifications Cyclization Oxidative Cyclization Modifications->Cyclization Final_Product Polyether Antibiotic (this compound) Cyclization->Final_Product

Caption: Generalized biosynthetic pathway for polyether antibiotics.

References

A Technical Guide to the Antimicrobial Properties of Carriomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carriomycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] First isolated and described in 1978, it belongs to a class of naturally occurring compounds known as ionophores. This compound exhibits significant antimicrobial activity, primarily targeting Gram-positive bacteria and various fungi, including yeasts.[1] Its unique mechanism of action, which involves the transport of monovalent cations across cellular membranes, distinguishes it from many conventional antibiotics and makes it a subject of interest for research and potential therapeutic development. This guide provides an in-depth overview of this compound's mechanism, its spectrum of activity with quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: A Monovalent Cation Ionophore

This compound functions as a monovalent cation-selective ionophore, a lipid-soluble molecule that can bind and transport ions across biological membranes.[1] This process is central to its antimicrobial effect.

Key aspects of its mechanism include:

  • Cation Selectivity: this compound demonstrates a strong preference for binding and transporting monovalent cations, such as potassium (K+), rubidium (Rb+), and sodium (Na+).[1] It does not transport divalent cations like calcium (Ca2+).[1]

  • Membrane Disruption: By acting as a carrier, this compound facilitates the movement of these cations down their concentration gradients, effectively creating pores in the cell membrane. This action disrupts the critical electrochemical gradients that are essential for numerous cellular processes.

  • Loss of Homeostasis: The transport of cations leads to a massive release of intracellular ions, collapsing the membrane potential.[1] This disruption of the cell's internal ionic environment leads to increased osmotic pressure, causing cellular swelling, vacuolization, and ultimately, cell death.

  • Selectivity for Gram-Positive Bacteria: The cell envelope of Gram-positive bacteria consists of a thick, porous peptidoglycan layer that allows this compound to access the cytoplasmic membrane. In contrast, Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides, which acts as a barrier, preventing the ionophore from reaching its target.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_cytoplasm Cytoplasm (High K+) cluster_extracellular Extracellular Space (Low K+) mem_top mem_bottom K_in1 K+ complex This compound-K+ Complex K_in2 K+ K_in3 K+ K_out K+ disruption Disruption of Ion Gradient & Membrane Potential Collapse K_out->disruption 3. Release of K+ This compound This compound This compound->K_in1 1. Binds K+ complex->K_out 2. Transports K+ across membrane

Caption: Mechanism of this compound as a K+ ionophore.

Antimicrobial Spectrum and Potency

This compound demonstrates potent activity against a range of Gram-positive bacteria and is also effective against several fungi and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms as determined by the agar dilution method.

Table 1: Antibacterial Activity of this compound

Test Organism Strain MIC (µg/mL)
Staphylococcus aureus 209P 1.56
Staphylococcus aureus Smith 1.56
Staphylococcus aureus Newman D-2-C 1.56
Bacillus subtilis PCI 219 0.78
Bacillus cereus IFO 3001 0.78
Bacillus megaterium IFO 12108 0.78
Sarcina lutea PCI 1001 0.39
Corynebacterium bovis 1810 0.2
Mycobacterium smegmatis ATCC 607 1.56
Escherichia coli NIHJ > 100
Pseudomonas aeruginosa IFO 3455 > 100
Salmonella typhi T-63 > 100
Proteus vulgaris IFO 3045 > 100

| Klebsiella pneumoniae | IFO 3318 | > 100 |

Table 2: Antifungal and Anti-yeast Activity of this compound

Test Organism Strain MIC (µg/mL)
Candida albicans 3147 3.12
Saccharomyces cerevisiae IFO 0209 3.12
Aspergillus niger IFO 4414 25
Aspergillus oryzae R-3892 12.5
Penicillium chrysogenum IFO 4626 6.25
Mucor mucedo IFO 4564 12.5
Pyricularia oryzae 0.39
Trichophyton asteroides IFO 4983 0.78
Trichophyton rubrum IFO 5467 0.78

| Trichophyton mentagrophytes | IFO 5466 | 0.78 |

Experimental Protocols

The standard method for quantifying the in-vitro activity of an antimicrobial agent like this compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution assay is a widely accepted and robust method for this purpose.

Protocol: Determination of MIC by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a target microorganism.

1. Materials and Reagents:

  • 96-well sterile microtiter plates

  • This compound stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator set to the optimal growth temperature for the test organism (e.g., 35-37°C)

  • Vortex mixer

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Prepare a 2x working concentration of this compound in broth. Add 200 µL of this solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well. d. Designate a column for a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the prepared inoculum (from step 2d) to each well, except for the negative control wells. This brings the total volume in each well to 200 µL and dilutes the this compound concentrations to their final 1x test concentrations. b. Seal the plate or cover with a lid to prevent evaporation and contamination. c. Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

5. Determination of the MIC: a. After incubation, examine the plate for visible growth (turbidity). The negative control well should be clear, and the positive control well should be turbid. b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

G prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of this compound in 96-Well Plate add_controls 3. Add Controls (Positive & Negative) prep_plate->add_controls add_controls->inoculate incubate 5. Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_mic 6. Read Results (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion for Drug Development Professionals

This compound represents a class of antimicrobial compounds with a distinct mechanism of action that circumvents many common resistance pathways, such as those targeting cell wall synthesis or protein synthesis. Its potent activity against Gram-positive bacteria, including medically relevant species, and its broad antifungal properties make it an interesting scaffold for further investigation. The primary challenge for its therapeutic application remains its potential toxicity, a common characteristic of ionophores. Future research may focus on synthetic modifications to improve its therapeutic index, exploring its potential in topical applications, or leveraging its ion-transporting capabilities for novel drug delivery systems. The detailed data and protocols presented herein serve as a foundational resource for scientists engaged in the exploration and development of new antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Carriomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in vitro antibacterial susceptibility testing of Carriomycin, a polyether antibiotic produced by Streptomyces hygroscopicus. This compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.

Mechanism of Action

This compound belongs to the macrolide class of antibiotics and functions by inhibiting bacterial protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, thereby obstructing the translocation process during protein elongation. This disruption halts the synthesis of essential proteins required for bacterial growth and replication, leading to a bacteriostatic effect.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. The data is derived from the foundational study by Imada et al. (1978).

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureus209-P1.56
Smith1.56
Terajima1.56
Newman1.56
Bacillus subtilisPCI 2190.78
Bacillus cereusIFO 30010.78
Bacillus megateriumIFO 121080.39
Sarcina luteaPCI 10010.78
Micrococcus flavusIFO 32420.78
Corynebacterium bovis18100.78
Mycobacterium smegmatisATCC 607>100
Escherichia coliNIHJ>100
K-12>100
Klebsiella pneumoniae>100
Proteus vulgaris>100
Proteus mirabilis>100
Pseudomonas aeruginosa>100
Shigella sonnei>100

Experimental Protocols

Standardized methods for determining the in vitro antibacterial susceptibility of this compound include broth microdilution, agar dilution, and disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[1][2]

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC. It is often considered a reference method for its accuracy.[3]

Materials:

  • This compound

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (37°C)

Protocol:

  • Preparation of this compound-Agar Plates: Prepare a series of molten agar plates, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of a this compound stock solution to the molten agar before pouring it into petri dishes. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[1][3]

Disk Diffusion Method (Kirby-Bauer Assay)

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to blank sterile disks)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

  • Disk Placement: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to this compound.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Standardized Bacterial Inoculum start->inoculum dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation readout Observe for Visible Growth incubation->readout mic Determine MIC readout->mic

Caption: Workflow for MIC Determination.

Carriomycin_Evaluation_Logic cluster_testing In Vitro Testing cluster_interpretation Data Interpretation cluster_conclusion Conclusion mic_test MIC Determination (Broth/Agar Dilution) mic_value Quantitative MIC Value (µg/mL) mic_test->mic_value disk_test Disk Diffusion Assay zone_size Qualitative Zone of Inhibition (mm) disk_test->zone_size susceptibility Antibacterial Susceptibility (Susceptible/Intermediate/Resistant) mic_value->susceptibility zone_size->susceptibility

Caption: Evaluation of Antibacterial Effect.

References

Application Notes and Protocols for the Crystal Structure Determination and Analysis of Carriomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the determination and analysis of the crystal structure of Carriomycin, a polyether antibiotic. The included protocols and data are intended to guide researchers in similar crystallographic studies and to provide a deeper understanding of the structural basis for this compound's biological activity.

Introduction to this compound

This compound is a polyether antibiotic produced by Streptomyces hygroscopicus. It exhibits a broad spectrum of activity against Gram-positive bacteria, fungi, and coccidia. Like other polyether ionophores, this compound's mechanism of action involves the transport of cations across biological membranes, leading to the disruption of ion gradients and ultimately cell death. Understanding its three-dimensional structure is crucial for elucidating its ion selectivity and for the rational design of new derivatives with improved therapeutic properties. The crystal structure of this compound has been successfully determined as its thallium salt.[1][2]

Quantitative Crystallographic Data

The crystal structure of the thallium salt of this compound (C₄₇H₇₉O₁₅Tl) was determined by X-ray diffraction.[1][2] The key crystallographic data are summarized in the table below.

ParameterValueReference
Molecular FormulaC₄₇H₇₉O₁₅Tl[1]
Crystal SystemMonoclinic[2]
Space GroupP2₁[2]
Unit Cell Dimensionsa = 15.416(4) Å, b = 12.325(5) Å, c = 14.442(5) Å, β = 105.42(4)°[2]
Molecules per Unit Cell (Z)2[2]

Experimental Protocols

The following protocols describe the general steps involved in the crystallization, data collection, and structure determination of the thallium salt of this compound.

Protocol for Crystallization of this compound Thallium Salt

This protocol is a generalized procedure based on common practices for crystallizing polyether antibiotic salts.

Materials:

  • This compound (free acid)

  • Thallium acetate or other suitable thallium salt

  • Appropriate solvent system (e.g., acetone, methanol, ethyl acetate)

  • Crystallization plates (e.g., hanging drop, sitting drop, or micro-batch)

  • Microscope for crystal observation

Procedure:

  • Preparation of this compound Salt:

    • Dissolve this compound free acid in a suitable organic solvent.

    • Add an equimolar amount of a thallium salt solution (e.g., thallium acetate in water or methanol).

    • Stir the solution at room temperature to allow for the formation of the this compound-thallium salt complex.

    • The formation of the salt can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

  • Crystallization Screening:

    • Perform a broad screen of crystallization conditions using commercially available or custom-made screening kits.

    • Variables to screen include precipitant type (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate), precipitant concentration, buffer pH, and temperature.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or micro-batch methods. A common setup involves mixing the this compound-thallium salt solution with the reservoir solution in a 1:1 ratio.

  • Optimization of Crystallization Conditions:

    • Once initial crystals are obtained, optimize the conditions to improve crystal size and quality.

    • Fine-tune the concentration of the precipitant, the this compound salt, and the pH.

    • Consider using additives or varying the temperature to promote better crystal growth.

  • Crystal Harvesting:

    • Carefully harvest the crystals from the crystallization drop using a cryo-loop.

    • If data is to be collected at cryogenic temperatures, briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in a stream of liquid nitrogen.

Protocol for X-ray Diffraction Data Collection and Structure Determination

Materials and Equipment:

  • Synchrotron or in-house X-ray diffractometer

  • Goniometer with a cryo-stream

  • Detector (e.g., CCD or pixel array detector)

  • Data processing and structure solution software (e.g., HKL2000, XDS, SHELX, PHENIX)

Procedure:

  • Crystal Mounting and Screening:

    • Mount the cryo-cooled crystal on the goniometer in the X-ray beam.

    • Collect a few initial diffraction images to assess crystal quality, diffraction resolution, and to determine the optimal data collection strategy.

  • Data Collection:

    • Collect a complete dataset by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal's symmetry and diffraction strength.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Scale and merge the integrated data to produce a final reflection file. This step also provides important statistics on data quality (e.g., Rmerge, completeness, I/σI).

  • Structure Solution:

    • The structure of the this compound thallium salt was solved using the heavy-atom method.[2] The high scattering power of the thallium atom allows for the determination of its position in the unit cell.

    • The initial phases calculated from the thallium atom are then used to generate an initial electron density map.

  • Model Building and Refinement:

    • Build the atomic model of the this compound molecule into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern. This is an iterative process of manual model adjustments and computational refinement.

    • The final refined structure is validated using various crystallographic criteria (e.g., R-work, R-free, Ramachandran plot for proteins).

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination prep Preparation of This compound-Thallium Salt screen Crystallization Screening prep->screen optimize Optimization of Conditions screen->optimize harvest Crystal Harvesting optimize->harvest mount Crystal Mounting & Screening harvest->mount collect Data Collection mount->collect process Data Processing collect->process solve Structure Solution (Heavy-Atom Method) process->solve build Model Building & Refinement solve->build validate Structure Validation build->validate

Caption: Experimental workflow for this compound crystal structure determination.

Mechanism of Action of this compound as an Ionophore

mechanism_of_action cluster_membrane Cell Membrane cluster_effects Cellular Effects Extracellular Extracellular Space (High Na+, Low K+) Intracellular Intracellular Space (Low Na+, High K+) Carriomycin_out This compound Carriomycin_in This compound Carriomycin_out->Carriomycin_in Transports Na+ in, K+ and H+ out Ion_gradient Disruption of Ion Gradients Carriomycin_in->Ion_gradient Na_ion Na+ K_ion K+ H_ion H+ Membrane_potential Alteration of Membrane Potential Ion_gradient->Membrane_potential Osmotic_imbalance Osmotic Imbalance Membrane_potential->Osmotic_imbalance Cell_death Cell Death Osmotic_imbalance->Cell_death

Caption: General mechanism of this compound as a cation ionophore.

Potential Downstream Signaling Consequences of Ionophore Activity

While this compound's primary action is ion transport, the resulting disruption of ion homeostasis can trigger various downstream cellular signaling events. The following diagram illustrates potential pathways affected by ionophores. It is important to note that these are generalized pathways and their specific activation by this compound requires further investigation.

downstream_signaling cluster_ion_flux Primary Effect cluster_signaling Downstream Signaling Ionophore This compound (Ionophore Activity) Ca_influx Increased Intracellular Ca2+ Concentration Ionophore->Ca_influx K_efflux K+ Efflux Ionophore->K_efflux PLC_activation Phospholipase C (PLC) Activation Ca_influx->PLC_activation Apoptosis Apoptosis Ca_influx->Apoptosis K_efflux->Apoptosis ERK_pathway ERK Pathway Activation PLC_activation->ERK_pathway ERK_pathway->Apoptosis

Caption: Potential downstream signaling effects of ionophore activity.

References

Application Notes and Protocols for the Structural Elucidation of Carriomycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carriomycin is a polyether antibiotic that, like other members of its class such as salinomycin and monensin, possesses a complex molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of such intricate natural products, particularly when single crystals suitable for X-ray crystallography are not available. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in determining the complete structure of this compound.

Due to the limited availability of specific NMR data for this compound in the public domain, this guide leverages spectral data from the structurally related and well-characterized polyether antibiotics, Salinomycin and Monensin. The methodologies and spectral interpretation strategies outlined herein are directly applicable to the structural analysis of this compound.

Data Presentation: NMR Data of Structurally Similar Polyether Antibiotics

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Salinomycin, a closely related polyether antibiotic. This data serves as a valuable reference for the expected chemical shifts in this compound, aiding in the initial assessment of its NMR spectra.

Table 1: ¹H NMR Chemical Shift Data for Salinomycin

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.62d9.6
H-23.58m
H-34.05m
H-41.85m
H-53.77m
............
H-420.88t7.4

Note: This is a partial list for illustrative purposes. The full dataset for Salinomycin is extensive.

Table 2: ¹³C NMR Chemical Shift Data for Salinomycin [1]

PositionChemical Shift (δ, ppm)
C-1175.2
C-284.5
C-378.9
C-436.4
C-571.2
......
C-4211.9

Note: This is a partial list for illustrative purposes. The full dataset for Salinomycin is extensive.[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on established procedures for similar polyether antibiotics.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of specific proton signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY, degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes to remove dissolved oxygen, which can interfere with relaxation measurements.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Objective: To obtain an overview of all proton environments in the molecule.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Temperature: 298 K.

b) ¹³C NMR Spectroscopy

  • Objective: To identify all unique carbon atoms in the molecule.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).

    • Temperature: 298 K.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Objective: To differentiate between CH, CH₂, and CH₃ groups.

  • Experiments: DEPT-45, DEPT-90, and DEPT-135.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters: Utilize standard DEPT pulse programs available on the spectrometer software. The parameters will be similar to the ¹³C NMR experiment.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton scalar (J) couplings, typically through 2-3 bonds. This helps in tracing out spin systems within the molecule.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (SW): 12-16 ppm in both dimensions.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (SW) F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) F1 (¹³C): 160-200 ppm.

    • Number of Increments (F1 dimension): 128-256.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • Spectral Width (SW) F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) F1 (¹³C): 200-240 ppm.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 16-64 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-range coupling delay (optimized for ~8 Hz): ~60 ms.

d) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Objective: To identify through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry and conformation of the molecule.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard NOESY or ROESY experiment (e.g., noesygpph or roesygpph).

    • Spectral Width (SW): 12-16 ppm in both dimensions.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 16-64 per increment.

    • Relaxation Delay (D1): 2-3 seconds.

    • Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY (optimization may be required).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described NMR experiments.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation H1_NMR ¹H NMR Proton_Environments Identify Proton Environments H1_NMR->Proton_Environments C13_NMR ¹³C NMR Carbon_Types Identify Carbon Types (C, CH, CH₂, CH₃) C13_NMR->Carbon_Types DEPT DEPT (45, 90, 135) DEPT->Carbon_Types COSY COSY Spin_Systems Establish ¹H-¹H Spin Systems COSY->Spin_Systems HSQC HSQC CH_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity HMBC HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly NOESY NOESY/ROESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Environments->Spin_Systems Carbon_Types->CH_Connectivity Spin_Systems->CH_Connectivity CH_Connectivity->Fragment_Assembly Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

NMR Experimental Workflow for this compound

The diagram above illustrates the systematic workflow for elucidating the structure of this compound. The process begins with the acquisition of 1D NMR spectra to identify the basic proton and carbon frameworks. Subsequently, a series of 2D NMR experiments are performed to establish connectivity between atoms. The data from all experiments are then integrated to assemble the molecular fragments, determine the relative stereochemistry, and ultimately propose the final chemical structure.

logical_relationships cluster_data NMR Data cluster_info Structural Information Derived cluster_structure Final Structural Determination H1_data ¹H Chemical Shifts & Multiplicities Proton_Types Proton Types & Neighbors H1_data->Proton_Types Proton_Multiplicity Proton Multiplicities H1_data->Proton_Multiplicity C13_data ¹³C Chemical Shifts Carbon_Skeleton Carbon Skeleton & Functional Groups C13_data->Carbon_Skeleton DEPT_data DEPT Data DEPT_data->Carbon_Skeleton COSY_data COSY Correlations Spin_Systems_info Proton Spin Systems COSY_data->Spin_Systems_info HSQC_data HSQC Correlations Direct_CH_Bonds Direct C-H Bonds HSQC_data->Direct_CH_Bonds HMBC_data HMBC Correlations Long_Range_CH Long-Range C-H Connectivity HMBC_data->Long_Range_CH NOESY_data NOESY/ROESY Correlations Spatial_Proximity Through-Space Proton Proximity NOESY_data->Spatial_Proximity Final_Structure_info Complete 3D Structure of this compound Proton_Types->Final_Structure_info Carbon_Skeleton->Final_Structure_info Proton_Multiplicity->Spin_Systems_info Spin_Systems_info->Final_Structure_info Direct_CH_Bonds->Final_Structure_info Long_Range_CH->Final_Structure_info Spatial_Proximity->Final_Structure_info

Logical Relationships in NMR Data Analysis

This diagram illustrates the logical connections between the different types of NMR data and the structural information they provide. Each NMR experiment yields specific correlations and data points that, when analyzed together, allow for the piecing together of the complex molecular puzzle that is this compound, leading to the final determination of its three-dimensional structure.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Carriomycin in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during the fermentation of Carriomycin, an antibiotic produced by Streptomyces hygroscopicus.[1]

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can stem from a variety of factors, from the microbial strain itself to the specific parameters of the fermentation process. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Suboptimal Microbial Growth or Morphology

Symptoms:

  • Low biomass (dry cell weight) at the end of the fermentation.

  • Aberrant pellet or mycelial morphology observed under the microscope.

  • Slower than expected growth rate.

Possible Causes & Troubleshooting Steps:

  • Inoculum Quality: The age and viability of the seed culture are critical. An old or poorly grown inoculum will lead to a lag in growth and suboptimal production.

    • Protocol: Prepare a fresh seed culture from a well-maintained stock of Streptomyces hygroscopicus. Optimize the seed age; for some Streptomyces species, a 48-hour seed age has been found to be optimal.[2]

  • Medium Composition: Nutrient limitations or imbalances can hinder growth.

    • Action: Review and optimize the components of your growth medium. Ensure adequate concentrations of carbon and nitrogen sources, as well as essential minerals. For similar antibiotic fermentations, combinations of glucose and corn starch as carbon sources and soybean meal as a nitrogen source have proven effective.[2][3]

  • Physical Parameters: Suboptimal pH, temperature, or aeration can stress the culture and inhibit growth.

    • Action: Monitor and control these parameters throughout the fermentation. For many Streptomyces species, a pH around 6.5 and a temperature of 30°C are good starting points.[3][4]

Issue 2: Good Growth but Low this compound Production

Symptoms:

  • Adequate or high biomass is achieved.

  • Low concentration of this compound in the fermentation broth.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Fermentation Medium for Production: A medium that supports good growth may not be optimal for secondary metabolite production.

    • Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization. Systematically vary the concentration of each medium component (carbon sources, nitrogen sources, phosphate, and trace elements) to identify the optimal concentration for this compound production. For example, test different concentrations of glucose, soybean meal, and CaCO3.[2][3]

  • Incorrect Fermentation Time: The peak of this compound production may occur at a specific point in the growth cycle.

    • Action: Conduct a time-course study, sampling the fermentation at regular intervals to determine the optimal harvest time. For some related antibiotic productions, this can be as long as 12 days.[3]

  • Feedback Inhibition: High concentrations of the antibiotic or other metabolites may inhibit further production.

    • Action: Consider strategies for in-situ product removal, such as the addition of adsorbent resins to the fermentation medium.

  • Precursor Limitation: The biosynthesis of this compound, a polyether antibiotic, requires specific precursor molecules. A shortage of these precursors will limit the final yield.

    • Action: While the specific biosynthetic pathway for this compound is not detailed in the provided results, understanding the general pathways for polyether antibiotics can be beneficial. Supplementing the medium with potential precursors, such as specific amino acids or fatty acids, could enhance production.

Issue 3: Inconsistent Yields Between Batches

Symptoms:

  • High variability in this compound yield from one fermentation run to another, even with seemingly identical conditions.

Possible Causes & Troubleshooting Steps:

  • Strain Instability: Streptomyces species can be genetically unstable, leading to a loss of antibiotic production over successive generations.

    • Action: Implement a strict strain maintenance protocol. Use low-passage stock cultures for inoculum preparation. Periodically re-isolate single colonies and screen for high-producing variants. Protoplast regeneration and subsequent screening can sometimes restore lost productivity.[5]

  • Variability in Raw Materials: Natural components in the medium, such as soybean meal or yeast extract, can vary in composition between batches.

    • Action: Source high-quality, consistent raw materials. If possible, test new batches of media components on a small scale before use in large-scale fermentations.

  • Contamination: Low-level microbial contamination can compete for nutrients and produce inhibitory compounds.

    • Action: Implement rigorous aseptic techniques. Regularly check for contamination by microscopy and plating on various media. Common contaminants in industrial fermentations include other bacteria and yeasts.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize optimal fermentation parameters for antibiotic production by Streptomyces species, which can serve as a starting point for optimizing this compound fermentation.

Table 1: Optimal Fermentation Conditions for Chrysomycin A Production by Streptomyces sp. 891-B6 [3][6]

ParameterOptimal Value
Fermentation Time12 days
Seed Age5 days
Inoculum Volume5%
Initial pH6.5

Table 2: Optimized Medium Composition for Chrysomycin A Production by Streptomyces sp. 891-B6 [3][6]

ComponentOptimal Concentration (g/L)
Glucose39.283
Corn Starch20.662
Soybean Meal15.480
CaCO₃2.000

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Aseptically transfer a loopful of Streptomyces hygroscopicus from a stock slant to a flask containing a suitable seed medium (e.g., ISP-2 medium).[3]

  • Incubate the flask on a rotary shaker at the appropriate temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm) for the optimized seed age (e.g., 48-120 hours).[2][3]

  • The resulting seed culture should be visually inspected for uniform growth before use as an inoculum.

Protocol 2: Fermentation and Sampling
  • Inoculate the production medium with the seed culture at the optimized inoculum ratio (e.g., 5% v/v).[3]

  • Maintain the fermentation under controlled conditions of temperature, pH, and aeration.

  • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass, pH, substrate consumption, and this compound concentration.

Protocol 3: Quantification of this compound

While a specific protocol for this compound is not available, a general approach using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended for accurate quantification of antibiotics in fermentation broth.

  • Sample Preparation: Centrifuge the fermentation broth to separate the mycelium. The supernatant can be extracted with an organic solvent (e.g., ethyl acetate) to recover the this compound. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for HPLC analysis.

  • HPLC-MS Analysis: Utilize a suitable HPLC column (e.g., C18) and a mobile phase gradient to separate this compound from other components in the extract. The mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow Start Low this compound Yield CheckGrowth Assess Microbial Growth Start->CheckGrowth GoodGrowth Good Growth? CheckGrowth->GoodGrowth PoorGrowth Poor Growth GoodGrowth->PoorGrowth No OptimizeProductionMedium Optimize Production Medium (OFAT/RSM) GoodGrowth->OptimizeProductionMedium Yes CheckInoculum Verify Inoculum Quality PoorGrowth->CheckInoculum OptimizeMedium_Growth Optimize Growth Medium CheckInoculum->OptimizeMedium_Growth CheckPhysicalParams Check Physical Parameters (pH, Temp, Aeration) OptimizeMedium_Growth->CheckPhysicalParams InconsistentYield Inconsistent Yields? CheckPhysicalParams->InconsistentYield TimeCourse Conduct Time-Course Study OptimizeProductionMedium->TimeCourse FeedbackInhibition Investigate Feedback Inhibition TimeCourse->FeedbackInhibition PrecursorLimitation Assess Precursor Limitation FeedbackInhibition->PrecursorLimitation PrecursorLimitation->InconsistentYield StrainStability Check Strain Stability InconsistentYield->StrainStability Yes Solution Yield Improved InconsistentYield->Solution No RawMaterials Evaluate Raw Material Consistency StrainStability->RawMaterials ContaminationCheck Screen for Contamination RawMaterials->ContaminationCheck ContaminationCheck->Solution

Caption: A logical workflow for troubleshooting low this compound yield.

Factors Influencing Antibiotic Fermentation Yield

FermentationFactors cluster_Microorganism Microorganism cluster_Medium Medium Composition cluster_ProcessParams Process Parameters Yield This compound Yield Microorganism->Yield Medium->Yield ProcessParams->Yield Strain Strain Stability Inoculum Inoculum Quality Carbon Carbon Source Nitrogen Nitrogen Source Minerals Minerals & Precursors pH pH Temp Temperature Aeration Aeration/Agitation Time Fermentation Time

Caption: Key factors affecting this compound fermentation yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting medium for Streptomyces hygroscopicus fermentation?

A1: While a specific medium for this compound is not readily published, a good starting point based on fermentations of other antibiotics from Streptomyces would be a medium containing a combination of a readily metabolizable sugar like glucose and a more complex carbohydrate like corn starch. For a nitrogen source, soybean meal is commonly used. The addition of calcium carbonate (CaCO₃) can help buffer the pH.[2][3]

Q2: At what stage of growth is this compound typically produced?

A2: As a secondary metabolite, this compound production is expected to be most significant during the stationary phase of growth, after the initial phase of rapid cell proliferation has slowed.[7]

Q3: How can I confirm if my culture is contaminated?

A3: Regular microscopic examination of your culture can help identify foreign microbial morphologies. Additionally, plating a diluted sample of your fermentation broth onto different types of agar plates (e.g., nutrient agar for bacteria, potato dextrose agar for fungi) and incubating under appropriate conditions can reveal the presence of contaminants.

Q4: Can the morphology of Streptomyces hygroscopicus affect yield?

A4: Yes, the morphology of filamentous bacteria like Streptomyces can significantly impact fermentation performance. The formation of either freely dispersed mycelia or distinct pellets can affect nutrient uptake, oxygen transfer, and ultimately, antibiotic production. The optimal morphology is often strain and product-specific.

Q5: What are some common methods to improve strain stability and prevent yield degradation?

A5: To maintain a high-yielding strain, it is crucial to avoid excessive serial subculturing. Prepare a large batch of frozen stock cultures (e.g., in glycerol) from a high-performing batch. For each new fermentation, start from a fresh vial of the frozen stock. This minimizes the number of generations and reduces the risk of genetic mutations that could lead to lower yields.[7]

References

Optimizing Carriomycin production from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Carriomycin production from Streptomyces hygroscopicus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is Streptomyces hygroscopicus the target organism for its production?

A1: this compound is a polyether antibiotic known for its activity against Gram-positive bacteria, several fungi, yeasts, and mycoplasma.[1] Streptomyces hygroscopicus is a species of filamentous bacteria that has been identified as a natural producer of this compound, making it the primary organism for fermentation-based production.[1]

Q2: What are the major factors influencing the yield of this compound in a fermentation process?

A2: The primary factors affecting yield include the composition of the fermentation medium (carbon sources, nitrogen sources, inorganic salts), physical fermentation parameters (pH, temperature, dissolved oxygen, agitation speed), and the genetic stability of the producing strain.[2][3] For instance, optimizing initial pH and shaking speed has been shown to significantly impact the production of similar antibiotics by Streptomyces.[2]

Q3: Can the genetic modification of Streptomyces hygroscopicus improve this compound yield?

A3: Yes, genetic manipulation can enhance antibiotic production. While specific data on this compound is limited, studies on other Streptomyces hygroscopicus products like ascomycin have shown that overexpressing genes involved in precursor synthesis can significantly increase the final yield.[4] Traditional mutagenesis techniques, such as UV radiation, have also been successfully used to generate higher-producing mutant strains.[5]

Q4: What is a typical fermentation time for optimal this compound production?

A4: Fermentation time is a critical parameter that needs to be optimized for each specific strain and condition. For similar antibiotics produced by Streptomyces, optimal production times can range from 96 hours (4 days) to 168 hours (7 days) or even longer.[2][6][7] It is crucial to perform a time-course experiment to determine the peak production phase for your specific process.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Yield

  • Potential Cause A: Suboptimal Medium Composition. The balance of carbon, nitrogen, and phosphate is critical. An excess of readily metabolized carbon sources or high phosphate levels can inhibit secondary metabolite production.[8]

    • Solution: Systematically evaluate different carbon sources (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[2][5] Perform single-factor experiments to identify the optimal concentration for each key component.

  • Potential Cause B: Inappropriate Physical Fermentation Parameters. Incorrect pH, temperature, or aeration can severely limit growth and antibiotic synthesis.

    • Solution: Optimize the initial pH of the culture medium, typically between 6.0 and 7.2.[2][3][7] Ensure adequate aeration and agitation; for shake flask cultures, this involves optimizing the liquid loading volume and shaking speed (e.g., 220 rpm).[2] For bioreactors, controlling dissolved oxygen (DO) levels, for example at 20%, can enhance titers.[3]

  • Potential Cause C: Strain Instability or Degeneration. Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing.

    • Solution: Maintain master cell banks of a high-producing strain at ultra-low temperatures (-80°C or liquid nitrogen). Use a fresh culture from the working cell bank for each fermentation run. Avoid excessive subculturing.

Issue 2: Inconsistent Production Between Batches

  • Potential Cause A: Variability in Inoculum. The age and density of the seed culture can significantly affect the main fermentation kinetics.

    • Solution: Standardize the seed culture preparation protocol. Optimize the seed age (e.g., 48 hours) and use a consistent inoculum percentage (e.g., 5-10% v/v) for every fermentation.[2][6]

  • Potential Cause B: Inconsistent Raw Materials. Natural components like soybean meal or yeast extract can have batch-to-batch variability.

    • Solution: Source high-quality, consistent raw materials. If possible, test new batches of media components on a small scale before use in large-scale experiments.

Issue 3: Poor Mycelial Growth

  • Potential Cause A: Incorrect Seed Medium or Growth Conditions. The initial growth phase is crucial for building sufficient biomass for secondary metabolite production.

    • Solution: Use a nutritionally rich seed medium to promote robust initial growth. Ensure optimal temperature and pH for the growth phase, which may differ slightly from the production phase.

  • Potential Cause B: Contamination. Bacterial or fungal contamination can outcompete S. hygroscopicus for nutrients.

    • Solution: Adhere to strict aseptic techniques during all stages of media preparation, inoculation, and sampling. Regularly check cultures for purity via microscopy.

Data Presentation: Optimized Fermentation Parameters

The following tables summarize optimized parameters for producing various antibiotics from Streptomyces hygroscopicus and related species, providing a strong starting point for this compound optimization.

Table 1: Optimized Fermentation Conditions for Antibiotic Production

ParameterChrysomycin A[2][7]Rapamycin[5][8]FK520 (Ascomycin)[3]Recommended Starting Range for this compound
Fermentation Time 168 hours (7 days)Not SpecifiedNot Specified96 - 168 hours
Seed Age 48 - 120 hoursNot SpecifiedNot Specified48 - 72 hours
Initial pH 6.56.06.56.0 - 7.0
Inoculum Amount 5.0% (v/v)Not SpecifiedNot Specified5 - 10% (v/v)
Shaking Speed 220 rpmNot SpecifiedNot Specified200 - 250 rpm
Liquid Volume 30 mL / 250 mL flaskNot SpecifiedNot Specified50 mL / 250 mL flask
Dissolved Oxygen Not SpecifiedNot Specified20%20 - 50% (Bioreactor)

Table 2: Optimized Medium Compositions for Antibiotic Production (g/L)

ComponentChrysomycin A[2][7]Rapamycin[5][8]General Purpose Streptomyces[6]Recommended Starting Range for this compound
Primary Carbon Glucose (39-40)D(+) Mannose (Optimal)Glucose (20)Glucose (20-40) or Glycerol (20-40)
Secondary Carbon Corn Starch (20)Not SpecifiedSoluble Starch (20)Corn Starch (10-20)
Nitrogen Source Soybean Flour (15-25)Soy Meal (20)Peptone (6), Yeast Extract (6)Soybean Meal (15-25)
Inorganic Salt 1 CaCO₃ (2-3)CaCO₃ (Negative Effect)K₂HPO₄·3H₂O (0.5)K₂HPO₄ (0.5-1.0)
Inorganic Salt 2 Not SpecifiedKH₂PO₄ (5)MgSO₄·7H₂O (0.5)MgSO₄·7H₂O (0.5)
Inorganic Salt 3 Not SpecifiedNot SpecifiedNaCl (10)NaCl (1-5)

Experimental Protocols

Protocol 1: Single-Factor Medium Optimization

This protocol is designed to screen the effect of individual medium components on this compound production.

  • Establish a Baseline: Prepare a base fermentation medium (refer to Table 2 for a starting composition).

  • Prepare Experimental Flasks: For each component to be tested (e.g., glucose), prepare a series of 250 mL flasks containing 50 mL of the base medium. Vary the concentration of the target component across a logical range (e.g., for glucose: 10, 20, 30, 40, 50 g/L) while keeping all other components constant. Prepare at least three replicate flasks for each concentration.

  • Inoculation: Inoculate each flask with a standardized seed culture of S. hygroscopicus (e.g., 5% v/v from a 48-hour culture).

  • Incubation: Incubate all flasks under consistent conditions (e.g., 28°C, 220 rpm) for a predetermined fermentation period (e.g., 144 hours).

  • Sampling and Extraction: At the end of the fermentation, harvest the broth from each flask. Separate the mycelium from the supernatant by centrifugation. Extract this compound from the mycelium using an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Quantification: Analyze the this compound concentration in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

  • Analysis: Plot the average this compound yield against the concentration of the tested component to identify the optimal level. Repeat this process for each key medium component (e.g., nitrogen source, key inorganic salts).

Protocol 2: Standard Fermentation and Extraction Workflow

  • Seed Culture Preparation: Inoculate a loopful of S. hygroscopicus spores or mycelia from an agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium or a custom seed medium). Incubate at 28°C, 220 rpm for 48-72 hours.

  • Production Culture Inoculation: Transfer the seed culture into the main production medium at a 5-10% (v/v) ratio.

  • Production Fermentation: Incubate the production culture at 28°C, 220 rpm for the optimized fermentation time (e.g., 144-168 hours).

  • Broth Harvesting: After incubation, centrifuge the culture broth at 4000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

  • Mycelial Extraction: Since this compound is a polyether antibiotic, it is likely intracellular. Resuspend the harvested mycelia in methanol (e.g., 3 volumes of methanol to 1 volume of wet biomass).

  • Sonication/Homogenization: Disrupt the cells using sonication or a homogenizer to release the intracellular product into the solvent.

  • Solvent Evaporation: Centrifuge the mixture to remove cell debris. Collect the methanol supernatant and evaporate it to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolving for Analysis: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Visualizations: Workflows and Pathways

General Optimization Workflow

The following diagram outlines the systematic approach to enhancing this compound production.

G A Strain Maintenance (Master & Working Cell Banks) B Inoculum Preparation (Seed Culture) A->B Start Culture C Fermentation (Production Culture) B->C Inoculate F Extraction & Quantification (HPLC Analysis) C->F Harvest D Single-Factor Optimization (Medium & Conditions) D->C Define Parameters E Statistical Optimization (e.g., Response Surface Methodology) E->C Define Optimized Parameters G Data Analysis F->G Yield Data G->D Feedback Loop (Iterate) G->E Refine Model H Scale-Up Fermentation G->H Proceed if Optimal I Optimized Protocol H->I Finalize

Caption: A workflow for systematic optimization of this compound production.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing production issues.

G start Low this compound Yield Detected q1 Check for Contamination (Microscopy) start->q1 a1_yes Contamination Present q1->a1_yes Yes a1_no Culture is Pure q1->a1_no No sol1 Review & Improve Aseptic Technique a1_yes->sol1 q2 Assess Mycelial Growth (Biomass Measurement) a1_no->q2 a2_poor Growth is Poor q2->a2_poor Poor a2_good Growth is Good q2->a2_good Good sol2 Optimize Seed Culture & Growth Medium a2_poor->sol2 q3 Review Fermentation Parameters (pH, Temp, Aeration) a2_good->q3 a3_sub Parameters are Suboptimal q3->a3_sub Suboptimal a3_opt Parameters are Optimal q3->a3_opt Optimal sol3 Re-run Single-Factor Experiments a3_sub->sol3 sol4 Optimize Medium Composition (C/N/P Ratio) a3_opt->sol4

Caption: A decision tree for troubleshooting low this compound yield.

Conceptual Polyether Biosynthesis Pathway

This compound is a polyether antibiotic, synthesized by a Type I Polyketide Synthase (PKS). This diagram shows a simplified, conceptual overview of this process.

Caption: A conceptual pathway for polyether antibiotic biosynthesis.

References

Carriomycin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carriomycin in aqueous solutions. As a polyether ionophore antibiotic, this compound's utility in experimental settings can be compromised by its inherent instability in aqueous environments. This guide offers insights into its stability profile, drawing comparisons with other well-studied polyether ionophores, and provides detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing activity in my aqueous-based experiment?

This compound, like other polyether ionophores, is known to have limited stability in aqueous solutions. The loss of activity is likely due to chemical degradation. It is recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid long-term storage. For related compounds like Salinomycin and Narasin, it is advised not to store aqueous solutions for more than one day.

Q2: What are the primary factors that affect this compound stability in aqueous solutions?

Based on data from structurally similar polyether ionophores, the primary factors affecting stability are pH and temperature. Acidic conditions, in particular, have been shown to significantly accelerate the degradation of this class of compounds.

Q3: What is the optimal pH range for working with this compound in aqueous solutions?

While specific data for this compound is limited, related polyether ionophores such as Monensin and Salinomycin are more stable in neutral to alkaline solutions.[1][2] It is strongly recommended to maintain the pH of your this compound solution in the neutral to slightly alkaline range (pH 7.0-8.0) to minimize degradation.

Q4: Can I store stock solutions of this compound? If so, under what conditions?

Stock solutions of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, where it is more stable.[3][4][5][6] These stock solutions should be stored at -20°C or -80°C for long-term stability.[4][5][6] Avoid repeated freeze-thaw cycles.

Q5: How should I prepare my working solutions of this compound in an aqueous buffer for an experiment?

It is best to dilute the organic stock solution of this compound into your aqueous experimental buffer immediately before use.[3][6] Ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other artifacts.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions for each experiment from a frozen organic stock. Minimize the time the compound is in an aqueous medium before use.
Precipitation of this compound in aqueous buffer Low aqueous solubility.Increase the proportion of co-solvent (e.g., DMSO) in the final working solution, ensuring it remains compatible with your assay. Consider using a different buffer system.
Rapid loss of biological activity Acid-catalyzed hydrolysis.Check and adjust the pH of your aqueous solution to the neutral or slightly alkaline range (pH 7.0-8.0).
No observable effect of this compound Complete degradation of the compound.Verify the integrity of your stock solution. Prepare a fresh stock if necessary. Confirm the pH of your experimental buffer. Run a positive control with a freshly prepared solution.

Quantitative Data on Related Polyether Ionophore Stability

Table 1: pH-Dependent Hydrolysis of Salinomycin in Aqueous Solution

pHHalf-life (t½) at 25°C
3.01.3 hours[2]
4.04.2 hours[2]
5.040.8 hours[2]
>7.0Stable[2]

Table 2: pH-Dependent Hydrolysis of Narasin in Aqueous Solution

pHHalf-life (t½) at 25°C
4.0~16.8 hours (0.7 days)[7]
Neutral/AlkalineStable[7]

Table 3: General Stability of Monensin in Aqueous Solution

pHStability
AcidicUnstable[1]
Neutral/BasicStable[1][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile aqueous buffer (pH 7.0-8.0)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation (in an organic solvent):

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[4]

  • Working Solution Preparation (in aqueous buffer):

    • Immediately before the experiment, thaw one aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the pre-warmed (if required by the experiment) sterile aqueous buffer.

    • Mix thoroughly by gentle inversion or pipetting.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[3][5][6]

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution in a suitable organic solvent (e.g., methanol or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Test Solutions:

    • Prepare separate solutions of this compound in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature for various time points.

    • Oxidation: Incubate the this compound solution in 3% H₂O₂ at room temperature for various time points.

    • Thermal Degradation: Incubate the this compound solution in high-purity water at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the this compound solution in high-purity water to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the remaining concentration of this compound and to detect the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point under each stress condition.

    • Determine the degradation kinetics and half-life where applicable.

Visualizations

Troubleshooting Workflow for this compound Instability cluster_legend Legend A Experiment Shows Inconsistent or No Effect B Prepare Fresh Aqueous Solution from Organic Stock Immediately Before Use A->B C Check pH of Aqueous Buffer B->C D Is pH Acidic? C->D E Adjust pH to Neutral/Slightly Alkaline (7.0-8.0) D->E Yes F Re-run Experiment D->F No E->F G Problem Solved? F->G H Consider Other Experimental Factors G->H No J J I Verify Stock Solution Integrity H->I Problem Problem Action Action Decision Decision Solution Solution Process Process Endpoint Endpoint

Caption: Troubleshooting workflow for addressing this compound instability in experiments.

Proposed Degradation Pathway of a Polyether Ionophore in Acidic Conditions A This compound (Intact Molecule) B Protonation of Ether Linkages A->B H+ (Acidic pH) C Hydrolysis of Spiroketal or Glycosidic Bonds B->C D Ring Opening and Structural Rearrangement C->D E Formation of Inactive Degradation Products D->E

Caption: A generalized degradation pathway for polyether ionophores like this compound in acidic aqueous solutions.

References

Technical Support Center: Identifying and Characterizing Carriomycin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carriomycin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing the degradation products of the polyether ionophore antibiotic, this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its polyether structure and studies on similar ionophore antibiotics like monensin and salinomycin, the primary degradation pathways are expected to be hydrolysis and oxidation.[1][2] Photolysis could also be a factor, although some polyether ionophores have shown resistance to direct photolysis.[2]

  • Hydrolysis: The ether linkages in the polyether backbone of this compound are susceptible to cleavage under acidic conditions. This can lead to the fragmentation of the molecule. Studies on similar ionophores have shown that they are more stable in neutral or alkaline solutions.[2]

  • Oxidation: The multiple ether and hydroxyl functional groups in this compound can be susceptible to oxidation, leading to the formation of various oxidized derivatives. This can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions.

  • Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation. The stability of this compound at elevated temperatures should be carefully evaluated.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, using buffered systems at neutral or slightly alkaline pH may improve stability against hydrolysis.[2]

Q3: Which analytical techniques are most suitable for identifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful and commonly used technique for this purpose.

  • HPLC allows for the separation of this compound from its degradation products. A reverse-phase C18 column is a good starting point for method development.

  • Mass Spectrometry (MS) , particularly with high-resolution capabilities (e.g., TOF or Orbitrap), enables the identification of degradation products by providing accurate mass measurements, which can be used to determine their elemental composition and propose structures. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

Issue 1: Poor chromatographic peak shape or resolution for this compound.
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase pH This compound is a carboxylic acid. The pH of the mobile phase will affect its ionization state and, consequently, its retention and peak shape. Experiment with a pH range around the pKa of this compound. Using a buffer is highly recommended for reproducible results.
Inappropriate Column Chemistry While a C18 column is a good starting point, other stationary phases (e.g., C8, phenyl-hexyl) might provide better selectivity for this compound and its degradation products.
Complexation with Metal Ions Polyether ionophores are known to chelate metal ions. Trace metal contamination in the HPLC system (e.g., from stainless steel components) can lead to peak tailing or splitting. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.
Sample Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting the sample.
Issue 2: Difficulty in detecting degradation products.
Potential Cause Troubleshooting Step
Low Concentration of Degradants Forced degradation studies might be necessary to generate a sufficient concentration of degradation products for detection and identification. Expose this compound to stress conditions such as acid, base, heat, light, and oxidation.
Inadequate Detector Settings This compound lacks a strong UV chromophore.[3] Therefore, UV detection might not be sensitive enough for low-level impurities. Mass spectrometry (MS) is a more sensitive and specific detection method. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also viable alternatives.
Co-elution of Degradation Products Optimize the HPLC method to improve the separation of degradants from the main this compound peak and from each other. This may involve adjusting the mobile phase composition, gradient profile, or column temperature.
Issue 3: Inability to identify the structure of an unknown degradation product.
Potential Cause Troubleshooting Step
Insufficient Data from a Single Analytical Technique Relying solely on LC-MS may not be sufficient for complete structural elucidation. Isolate the degradation product of interest using preparative HPLC and analyze it using high-resolution MS (for accurate mass and formula determination) and NMR (for detailed structural information).
Complex Fragmentation Pattern in MS/MS The fragmentation of polyether ionophores can be complex. Compare the fragmentation pattern of the degradation product with that of the parent this compound molecule to identify characteristic losses and structural motifs.
Lack of Reference Standards As degradation products are often not commercially available, their identification relies on a combination of spectroscopic and spectrometric data to propose a structure.

Summary of Quantitative Data from Analogous Ionophore Stability Studies

The following table summarizes stability data for polyether ionophores structurally similar to this compound. This data can serve as a preliminary guide for designing stability and degradation studies for this compound.

Ionophore Condition Half-life (t½) Reference
MonensinpH 4, 25°C13 days[2]
SalinomycinpH 4, 25°C0.6 days[2]
NarasinpH 4, 25°C0.7 days[2]
LasalocidPhotolysis (in solution)< 1 hour[2]
MonensinSoil, 23°C< 4 days[1]
LasalocidSoil, 23°C< 4 days[1]

Note: The above data is for analogous compounds and should be used as a general reference. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound powder in an oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in methanol/water) and heat at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol/water) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw aliquots of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a suitable analytical method (e.g., LC-MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 50-95% B over 30 minutes) and adjust as needed to resolve all peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or MS detection)

Method Development Strategy:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Evaluate the chromatograms for the presence of new peaks (degradation products).

  • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation of all degradation products from the parent peak and from each other.

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway cluster_products Degradation Products This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) This compound->Acid_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Photolysis Photolysis (Light) This compound->Photolysis Hydrolyzed_Fragments Hydrolyzed Fragments Acid_Hydrolysis->Hydrolyzed_Fragments Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Isomers Isomers/Rearrangement Products Thermal_Degradation->Isomers Photolysis->Oxidized_Products Experimental_Workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Carriomycin_Sample This compound Sample Carriomycin_Sample->Acid Carriomycin_Sample->Base Carriomycin_Sample->Oxidative Carriomycin_Sample->Thermal Carriomycin_Sample->Photolytic HPLC_Separation HPLC Separation Stressed_Samples->HPLC_Separation Detection Detection (UV/MS) HPLC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Degradant Identification (MS, MS/MS) Data_Analysis->Identification Structure_Elucidation Structure Elucidation (Isolation + NMR) Identification->Structure_Elucidation

References

Technical Support Center: Carriomycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling Carriomycin in a laboratory setting, with a specific focus on overcoming solubility challenges for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyether ionophore antibiotic isolated from the bacterium Streptomyces hygroscopicus.[1][2] Like many ionophores, it is a lipophilic (fat-soluble) molecule with poor aqueous solubility. This property makes it challenging to prepare homogenous solutions in aqueous cell culture media and assay buffers, which can lead to issues with compound precipitation, inaccurate dosing, and poor experimental reproducibility.

Q2: What is the primary mechanism of action for this compound?

As a polyether ionophore, this compound functions by transporting ions across biological membranes. This disruption of ion gradients across cell membranes is central to its antibiotic activity against Gram-positive bacteria, fungi, and yeasts.[1]

Q3: What are the initial steps for dissolving this compound?

The standard approach is to first create a concentrated stock solution in a water-miscible organic solvent before diluting it to the final working concentration in your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

Troubleshooting Guide: Common Solubility Issues

Problem: My this compound precipitated after I added it to my cell culture medium.

This is a common issue when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous medium.[3]

  • Cause 1: Stock solution is too concentrated. The high concentration of this compound in the DMSO stock may cause it to crash out of solution upon rapid dilution into the aqueous environment where its solubility is much lower.

  • Troubleshooting 1: Try preparing a less concentrated stock solution in DMSO (e.g., 1 mM or 5 mM instead of 10 mM or higher).[3] This reduces the magnitude of the "solvent shock" upon dilution.

  • Cause 2: Final concentration is above the solubility limit. The desired final concentration of this compound in your assay medium may exceed its aqueous solubility limit, even with a small percentage of co-solvent.

  • Troubleshooting 2: Perform a serial dilution of your stock solution into the medium. Instead of a single large dilution step, add the stock to a small volume of medium first, mix well, and then perform subsequent dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Cause 3: Temperature shifts. Moving between different temperatures (e.g., from room temperature preparation to a 37°C incubator) can affect solubility and cause precipitation.[4]

  • Troubleshooting 3: Pre-warm your cell culture medium to the experimental temperature before adding the this compound stock solution. Ensure thorough mixing immediately after addition.

Problem: I am concerned about the toxicity of the organic solvent in my assay.

Solvent toxicity is a valid concern as it can confound experimental results.

  • Cause: Solvents like DMSO can be toxic to cells, typically at concentrations above 1%.[3] However, sensitivity varies greatly between cell lines.

  • Troubleshooting 1: Minimize final solvent concentration. Always aim for the lowest possible final solvent concentration, ideally ≤0.1%. This may require adjusting your stock solution concentration and dilution scheme.

  • Troubleshooting 2: Run a solvent control. Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent itself.

  • Troubleshooting 3: Explore alternative solubilization methods. If solvent toxicity remains an issue, consider methods like complexation with cyclodextrins or using surfactant-based formulations. These approaches can enhance aqueous solubility without relying on high concentrations of organic co-solvents.[5]

Data Presentation: Co-Solvent Properties

For successful solubilization, preparing a concentrated stock in an appropriate organic solvent is the first step. The table below summarizes key properties of common solvents used for this purpose.

SolventPolarityCommon Stock ConcentrationMax Recommended Final Concentration in In Vitro AssaysNotes
DMSO (Dimethyl sulfoxide)Polar aprotic10 - 50 mM0.1% - 0.5% (Cell line dependent)Most common solvent for hydrophobic compounds. Can be cytotoxic at higher concentrations.[3]
Ethanol (EtOH)Polar protic10 - 50 mM< 0.5%Can be more cytotoxic than DMSO for some cell lines.[3] Ensure use of 100% (200 proof) ethanol.
Methanol (MeOH)Polar protic10 - 20 mM< 0.1%Generally more toxic than ethanol; use with caution.
DMF (Dimethylformamide)Polar aprotic10 - 50 mM< 0.1%Effective solvent but has higher toxicity concerns than DMSO.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For a 10 mM stock solution of this compound (Molecular Weight ≈ 885.15 g/mol ), you will need 8.85 mg for every 1 mL of DMSO.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the corresponding volume of sterile DMSO to the vial.

  • Dissolve: Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If needed for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. Note that compounds dissolved in 100% DMSO or ethanol do not always require filter sterilization if prepared aseptically.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution into Aqueous Medium

This protocol minimizes precipitation when diluting the DMSO stock into your final assay medium.

Procedure:

  • Thaw Stock: Thaw a single aliquot of your this compound stock solution at room temperature.

  • Prepare Medium: Dispense the required volume of pre-warmed (e.g., 37°C) cell culture medium or buffer into a sterile tube.

  • Perform Dilution: Add the required volume of this compound stock solution directly into the medium. Crucially, pipette the stock solution directly into the liquid and immediately mix by vortexing or inverting the tube. Do not let the stock solution run down the side of the tube, as this can promote localized precipitation.

  • Final Dilution: If creating a dilution series, always dilute from the most recently prepared concentration to ensure the DMSO concentration remains low and consistent across all samples.

  • Use Immediately: Use the freshly prepared working solutions promptly to minimize the risk of precipitation over time.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to the use of this compound.

G cluster_input cluster_process Solubilization Strategy cluster_troubleshoot Troubleshooting Path start This compound Powder (Poorly Water Soluble) stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Assay Medium stock->dilute precip Precipitation Observed? dilute->precip success Homogenous Solution (Ready for Assay) precip->success No lower_stock Lower Stock Concentration precip->lower_stock Yes lower_stock->dilute serial_dilute Use Serial Dilution & Pre-warm Medium lower_stock->serial_dilute serial_dilute->dilute alt_method Consider Alternative Method (e.g., Cyclodextrin) serial_dilute->alt_method If still fails

Caption: Workflow for solubilizing this compound for in vitro assays.

G cluster_process Extracellular Extracellular Space (High Na+) Intracellular Intracellular Space (High K+) C_out This compound C_Na_complex This compound-Na+ Complex C_out->C_Na_complex 1. Binds Na+ Na_out Na+ C_in This compound C_Na_complex->C_in 2. Transports Na+ into cell C_K_complex This compound-K+ Complex C_in->C_K_complex 3. Binds K+ K_in K+ C_K_complex->C_out 4. Transports K+ out of cell

Caption: General mechanism of this compound as a cation ionophore.

References

Common impurities in Carriomycin preparations and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carriomycin preparations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities in their this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my this compound preparation?

This compound is a polyether antibiotic produced by the fermentation of Streptomyces hygroscopicus. Impurities in your preparation can originate from several sources throughout the manufacturing and handling processes. These are broadly categorized as:

  • Fermentation-Related Impurities:

    • Structurally Related Impurities: Streptomyces hygroscopicus is known to produce a variety of secondary metabolites.[1][2][3] Some of these may be structurally similar to this compound, making their separation challenging. These can include analogs or precursors of this compound.

    • Co-metabolites: The fermentation broth is a complex mixture containing various other unrelated metabolites produced by the microorganism.[3]

    • Media Components: Residual components from the fermentation medium, such as sugars, peptides, and salts, can be carried through the initial extraction process.

  • Process-Related Impurities:

    • Residual Solvents: Organic solvents used during the extraction and purification of this compound may remain in the final product.

    • Reagents and Catalysts: If any chemical modification steps are performed post-fermentation, unreacted reagents or catalysts could be present.

  • Degradation Products:

    • This compound, like many complex organic molecules, can degrade under certain conditions.[4][5][6] Exposure to harsh pH (acidic or basic conditions), high temperatures, light, or oxidizing agents can lead to the formation of degradation products.[4][5][7][8][9]

Q2: I am observing unexpected peaks in my HPLC analysis of this compound. What could they be?

Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis could be due to any of the impurity types mentioned in Q1. To identify the source of these peaks, consider the following troubleshooting steps:

  • Analyze a Blank Run: Inject the mobile phase and sample solvent alone to rule out contamination from your analytical system or solvents.

  • Review the Handling of Your Sample: Have the this compound samples been exposed to elevated temperatures, direct light, or stored in a reactive container? This could indicate the presence of degradation products.

  • Consider the Purity of the Starting Material: If possible, obtain the certificate of analysis for your this compound batch to check for known impurities.

  • Perform Stress Testing (Forced Degradation): Subjecting a sample of your this compound to controlled stress conditions (e.g., acid, base, heat, oxidation, light) can help to intentionally generate degradation products.[4][5][7] Comparing the chromatograms of the stressed samples to your experimental sample can help identify if the unknown peaks are degradation-related.

Q3: How can I remove impurities from my this compound preparation?

The choice of purification method depends on the nature of the impurities you are trying to remove. Here are some common strategies:

  • Chromatography: This is the most powerful technique for separating this compound from impurities.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., C18) is often used for high-purity isolation.[10]

    • Flash Chromatography: Useful for purifying larger quantities of this compound, though it may offer lower resolution than HPLC.

    • Ion-Exchange Chromatography: Can be effective for removing impurities with different charge characteristics than this compound.

  • Crystallization: Recrystallization can be an effective method for removing impurities if a suitable solvent system can be found in which this compound has high insolubility at a certain temperature and the impurities remain in solution.

  • Liquid-Liquid Extraction: This can be used to remove impurities with significantly different polarities from this compound.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from an Unknown Impurity in Reversed-Phase HPLC
Possible Cause Troubleshooting Step
The impurity is structurally very similar to this compound, leading to co-elution.Modify HPLC Method: - Change the Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. - Alter the pH of the Mobile Phase: Small changes in pH can affect the ionization state of this compound and some impurities, potentially improving separation. - Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a column with a different chemistry (e.g., phenyl-hexyl, cyano). - Adjust the Temperature: Running the column at a different temperature can sometimes improve peak shape and resolution.
The impurity is not being detected efficiently.Optimize Detector Settings: - this compound lacks a strong chromophore, so UV detection might not be optimal.[2] Consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1] Mass Spectrometry (MS) is also a highly sensitive and specific detection method.[10]
Issue 2: Suspected Degradation of this compound During Experimental Procedures
Possible Cause Troubleshooting Step
Exposure to harsh pH conditions.Buffer Your Solutions: Ensure that all aqueous solutions used in your experiments are buffered to a pH where this compound is stable. The optimal pH range should be determined experimentally.
Elevated temperatures during sample processing.Maintain Low Temperatures: Keep your this compound samples on ice or in a cooled autosampler whenever possible. Avoid prolonged heating.
Exposure to light.Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Oxidation.Use Antioxidants and Degassed Solvents: If oxidation is suspected, consider adding a small amount of an antioxidant to your solutions and use solvents that have been degassed to remove dissolved oxygen.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the common impurities in this compound preparations. However, for related antibiotics, the levels of impurities are often controlled according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Table 1: General Impurity Thresholds for Antibiotics (Based on ICH Guidelines)

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Related Substances > 0.05%> 0.10%> 0.15% or daily intake of > 1.0 mg
Residual Solvents --Dependent on the solvent's toxicity class

Note: These are general guidelines and specific thresholds for this compound would need to be established based on its specific properties and intended use.

Experimental Protocols

Protocol 1: General Method for Purity Analysis of this compound by HPLC-MS

This protocol provides a starting point for the analysis of this compound purity. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometer System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound sample (e.g., 1 mg).

    • Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow_for_Impurity_Identification cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_characterization Impurity Characterization cluster_remediation Remediation Problem Unexpected Peak in HPLC Blank Analyze Blank Run Problem->Blank Review Review Sample Handling Problem->Review CoA Check Certificate of Analysis Problem->CoA LCMS LC-MS Analysis Blank->LCMS Forced_Deg Forced Degradation Study Review->Forced_Deg Suspect Degradation CoA->LCMS Forced_Deg->LCMS Structure Structure Elucidation LCMS->Structure Purification Develop Purification Method (e.g., Preparative HPLC) Structure->Purification Confirm Confirm Purity of Isolated Material Purification->Confirm

Caption: Workflow for identifying and removing an unknown impurity.

Signaling_Pathways cluster_fermentation Fermentation Process cluster_impurities Potential Impurity Sources cluster_downstream Downstream Processing & Storage cluster_degradation Degradation Sources Streptomyces Streptomyces hygroscopicus Fermentation Fermentation Streptomyces->Fermentation Broth Crude Fermentation Broth Fermentation->Broth Related_Metabolites Structurally Related Metabolites Fermentation->Related_Metabolites Other_Metabolites Other Co-metabolites Fermentation->Other_Metabolites Media_Components Residual Media Components Fermentation->Media_Components Extraction Extraction Broth->Extraction Related_Metabolites->Broth Other_Metabolites->Broth Media_Components->Broth Purification Purification Extraction->Purification Final_Product Final this compound Product Purification->Final_Product Storage Storage Final_Product->Storage pH Harsh pH Degradation_Products Degradation Products pH->Degradation_Products Temperature High Temperature Temperature->Degradation_Products Light Light Exposure Light->Degradation_Products Oxidation Oxidizing Agents Oxidation->Degradation_Products Degradation_Products->Final_Product Contaminate

Caption: Logical relationships of impurity sources in this compound.

References

Technical Support Center: Optimizing Carriomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of culture media composition on Carriomycin yield. The information is intended for researchers, scientists, and drug development professionals working with Streptomyces hygroscopicus.

Frequently Asked Questions (FAQs)

Q1: What are the basic components of a culture medium for this compound production by Streptomyces hygroscopicus?

A1: While specific formulations for optimal this compound production may vary, a typical fermentation medium for Streptomyces hygroscopicus includes a carbon source, a nitrogen source, and mineral salts. Common components include glucose, soluble starch, soybean meal, yeast extract, and calcium carbonate to regulate pH.[1] The goal is to provide essential nutrients for both microbial growth and the biosynthesis of secondary metabolites like this compound.[2]

Q2: Which carbon sources are most effective for antibiotic production in Streptomyces?

A2: The choice of carbon source is critical and can significantly influence yield. Glucose is a readily available source that often supports good growth.[3] However, more complex carbohydrates like starch or maltodextrin can sometimes lead to higher antibiotic production by sustaining a slower, more prolonged fermentation process.[1][4] Studies on other Streptomyces products have shown that a combination of a fast-metabolizing sugar (like glucose) and a slow-metabolizing one (like corn starch) can be optimal.[1][3][5]

Q3: What is the role of the nitrogen source in this compound production?

A3: Nitrogen sources are fundamental for synthesizing amino acids, proteins, and enzymes essential for cell growth and antibiotic production. Complex organic nitrogen sources like soybean meal, peptone, tryptone, and yeast extract are often favored over inorganic sources for secondary metabolite production in Streptomyces.[1] The selection of the nitrogen source can have a notable effect on the final antibiotic yield.[6]

Q4: How does the initial pH of the culture medium affect the yield?

A4: The initial pH of the medium is a critical parameter for Streptomyces fermentation. Most Streptomyces species favor a neutral to slightly alkaline initial pH, typically between 6.0 and 8.0.[7] For instance, in the production of Chrysomycin A by a Streptomyces strain, the optimal initial pH was found to be 6.5.[5][7] An unsuitable pH can negatively impact enzyme activity involved in the antibiotic biosynthesis pathway.[7]

Troubleshooting Guide

Problem: Low this compound Yield

Q1: My this compound yield is consistently low. Where should I start troubleshooting the culture medium?

A1: Start by evaluating your primary carbon and nitrogen sources.

  • Carbon Source: If you are using only a simple sugar like glucose, consider replacing a portion of it with a complex carbohydrate like soluble starch. This can prevent rapid acidification of the medium and support a longer production phase. The one-factor-at-a-time (OFAT) method is a good initial approach to screen for better-performing carbon sources.[1]

  • Nitrogen Source: The type and concentration of the nitrogen source are crucial. Experiment with different organic nitrogen sources such as soybean meal, tryptone, or yeast extract, as these are often superior to inorganic sources for antibiotic production.[1]

  • C/N Ratio: The balance between carbon and nitrogen is critical. A high carbon-to-nitrogen ratio can sometimes favor antibiotic synthesis after an initial growth phase.

Q2: I've tried different carbon and nitrogen sources, but the yield is still suboptimal. What other media components should I investigate?

A2: Look into the mineral composition and potential limiting factors.

  • Phosphate Levels: High concentrations of phosphate can suppress the production of some secondary metabolites in Streptomyces.[8] Ensure that the phosphate concentration in your medium is not in excess.

  • Trace Elements: Minerals like magnesium (e.g., MgCl₂) and iron (e.g., FeSO₄·7H₂O) are cofactors for many enzymes and can be critical for antibiotic biosynthesis.[1][4] Try supplementing your medium with different trace elements to identify any deficiencies.

  • Calcium Carbonate (CaCO₃): CaCO₃ acts as a pH buffer, preventing a sharp drop in pH due to the production of organic acids during fermentation. This stability is often crucial for maintaining productivity.[3][5]

Problem: Batch-to-Batch Variability

Q1: I'm observing significant variability in this compound yield between different fermentation batches. Could the medium be the cause?

A1: Yes, media preparation and composition are common sources of variability.

  • Complex Media Components: Complex, undefined media components like soybean meal or yeast extract can have inherent batch-to-batch differences from the supplier. This can lead to inconsistent fermentation performance.

  • Chemically Defined Media: To reduce variability, consider developing a chemically defined medium (CDM). Although more complex to formulate initially, CDMs offer higher consistency and reproducibility.[2]

  • Sterilization: Over-sterilization (autoclaving at too high a temperature or for too long) can degrade components like sugars and vitamins, leading to inconsistent media quality. Ensure your sterilization protocol is standardized and validated.

Experimental Protocols

Protocol: One-Factor-at-a-Time (OFAT) Media Screening

This protocol is a straightforward method to screen the effects of individual media components on this compound yield.

  • Establish a Baseline Medium: Start with a known medium formulation for Streptomyces hygroscopicus. For example, a GSS liquid medium containing soluble starch, glucose, soybean meal, beef extract, yeast extract, NaCl, K₂HPO₄, and CaCO₃.[1]

  • Prepare Seed Culture: Inoculate a suitable seed medium (e.g., Bennet liquid medium) with a spore suspension or mycelial stock of S. hygroscopicus. Incubate at 28°C with shaking for 30-48 hours.[1]

  • Vary One Component: Prepare a series of fermentation flasks with the baseline medium. In each series, vary the concentration of a single component (e.g., glucose at 10, 20, 30, 40 g/L) while keeping all other components constant.

  • Inoculation and Fermentation: Inoculate the experimental flasks with the seed culture (e.g., a 4-10% v/v inoculum).[3] Ferment under standard conditions (e.g., 28°C, 150-220 rpm) for a set period (e.g., 7-12 days).[1][3]

  • Yield Determination: At the end of the fermentation, harvest the broth and extract the this compound. Quantify the yield using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Analysis: Plot the yield against the concentration of the varied component to determine its optimal level. Repeat this process for each key component of the medium.

Protocol: Response Surface Methodology (RSM) for Optimization

After identifying the most significant factors using OFAT, RSM can be used to study their interactions and find the true optimum concentrations.

  • Select Key Factors: Choose the 2-4 most influential media components identified from OFAT screening (e.g., glucose, soybean meal, MgCl₂).

  • Design the Experiment: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experiments with different combinations of the selected factor concentrations.

  • Perform Fermentations: Carry out the fermentations for each experimental run as prescribed by the design.

  • Measure Yield: Quantify the this compound yield for each run.

  • Statistical Analysis: Input the yield data into the software to generate a mathematical model that describes the relationship between the components and the yield. This will allow you to predict the optimal concentration for each component to maximize the yield.[1][3]

Data Presentation

The following tables summarize data from optimization studies on other secondary metabolites produced by Streptomyces species. These results illustrate the potential impact of media components and can serve as a reference for designing this compound experiments.

Table 1: Effect of Carbon Source on Antibiotic Production (Note: Data is illustrative and based on studies of various Streptomyces metabolites)

Carbon Source (at 20 g/L) Relative Yield (%) Reference
Glucose 100 [3]
Soluble Starch 125 [1]
Lactose 110 [9]
Fructose 90 [9]

| Glycerol | 115 |[4] |

Table 2: Effect of Nitrogen Source on Antibiotic Production (Note: Data is illustrative and based on studies of various Streptomyces metabolites)

Nitrogen Source (at 10 g/L) Relative Yield (%) Reference
Soybean Meal 100 [1]
Tryptone 130 [1]
Yeast Extract 95 [4]
Peptone 115 [1]

| Ammonium Sulfate | 60 |[4] |

Table 3: Example of Medium Optimization for Chrysomycin A Production by Streptomyces sp. [3][7]

Component Initial Concentration (g/L) Optimized Concentration (g/L)
Glucose 20.0 39.28
Corn Starch 5.0 20.66
Soybean Meal 10.0 15.48
CaCO₃ 2.0 2.00

| Resulting Yield (mg/L) | 952.3 | 1601.9 |

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Statistical Optimization cluster_val Phase 3: Validation spore_stock Spore Stock of S. hygroscopicus seed_culture Seed Culture Preparation spore_stock->seed_culture ofat One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, etc.) seed_culture->ofat baseline_medium Establish Baseline Fermentation Medium baseline_medium->ofat key_factors Identify Key Media Components ofat->key_factors rsm_design Response Surface Methodology (RSM) Experimental Design key_factors->rsm_design fermentation_runs Perform Fermentation Runs rsm_design->fermentation_runs analysis Statistical Analysis & Model Generation fermentation_runs->analysis optimized_medium Define Optimized Medium Composition analysis->optimized_medium validation_exp Validation Experiment in Shake Flask optimized_medium->validation_exp scale_up Scale-up to Bioreactor validation_exp->scale_up

Caption: Workflow for Culture Media Optimization.

logical_relationships cluster_inputs Media Components cluster_processes Biological Processes cluster_outputs Outputs C_Source Carbon Source (e.g., Glucose, Starch) Primary_Metabolism Primary Metabolism (Energy, Precursors) C_Source->Primary_Metabolism Energy N_Source Nitrogen Source (e.g., Soybean Meal) Biomass Cell Growth (Biomass) N_Source->Biomass Building Blocks Minerals Minerals & Buffers (e.g., CaCO3, K2HPO4) Secondary_Metabolism Secondary Metabolism (Enzyme Synthesis) Minerals->Secondary_Metabolism Cofactors Biomass->Secondary_Metabolism Catalysts (Enzymes) Primary_Metabolism->Biomass Primary_Metabolism->Secondary_Metabolism Precursors Byproducts Metabolic Byproducts Primary_Metabolism->Byproducts Yield This compound Yield Secondary_Metabolism->Yield

Caption: Key Media Component Relationships.

References

Technical Support Center: Scaling Up Carriomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up Carriomycin production for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism? A1: this compound is a polyether antibiotic that is active against Gram-positive bacteria, several fungi, yeasts, and mycoplasma.[1] It is produced by the bacterium Streptomyces hygroscopicus.[1][2]

Q2: What are the primary challenges in scaling up antibiotic production? A2: The main challenges include maintaining process consistency and reproducibility from lab to industrial scale, ensuring regulatory compliance (e.g., Good Manufacturing Practices), managing the supply chain for raw materials, controlling costs associated with larger equipment and facilities, and ensuring effective technology transfer between R&D and manufacturing teams.[3][4]

Q3: What is the general approach for extracting this compound from the fermentation broth? A3: Generally, the first step is to separate the mycelia from the culture broth. The antibiotic can then be extracted from the broth and/or the mycelia using a solvent such as ethyl acetate or acetone.[5][6] Subsequent purification steps are then required.

Q4: Which analytical methods are suitable for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly used techniques for the quantification of antibiotics in complex matrices like fermentation media.[7][8] These methods offer high sensitivity and specificity.

Fermentation Troubleshooting Guide

Problem: Low this compound yield in the fermenter.

Possible CauseSuggested Solution
Suboptimal Medium Composition Systematically test different carbon and nitrogen sources. An orthogonal test design can efficiently optimize the concentrations of key components like glucose, corn starch, and soybean flour.[9]
Incorrect Fermentation Parameters Optimize physical parameters such as pH, temperature, aeration (shaking speed), and fermentation time. For Streptomyces species, a temperature of 28-30°C and an initial pH of 6.5 are often good starting points.[9][10]
Poor Inoculum Quality Ensure the seed culture is in the logarithmic growth phase before inoculation. Optimize the seed age and inoculum size; a 48-hour seed age and a 5% inoculum amount have been shown to be effective for other Streptomyces fermentations.[9]
Product Inhibition High concentrations of this compound may inhibit its own production. Consider implementing in situ separation techniques during fermentation to remove the product from the medium as it is produced, which can alleviate feedback inhibition.[11]

Extraction and Purification Troubleshooting Guide

Problem: Low recovery of this compound after extraction and purification.

Possible CauseSuggested Solution
Inefficient Initial Extraction Ensure the pH of the culture filtrate is adjusted appropriately before solvent extraction to maximize the partitioning of this compound into the organic phase. Test different solvents (e.g., ethyl acetate, acetone, methanol) to find the most effective one.[5][6]
Poor Separation in Chromatography The choice of stationary phase is critical. For polyether antibiotics, column chromatography with silica gel or adsorbent resins like Diaion HP-20 can be effective.[5][12] Optimize the mobile phase by using a gradient elution system (e.g., methanol:chloroform) to improve separation.[5]
Degradation of the Compound This compound may be sensitive to pH or temperature. Conduct all purification steps at controlled temperatures (e.g., 4°C) if stability issues are suspected. Ensure solvents are high-purity and free of contaminants.
Loss of Product During Solvent Evaporation Use a rotary evaporator under reduced pressure and controlled temperature to concentrate the extract.[5] Avoid excessive heat, which can lead to degradation.

Experimental Protocols

Shake-Flask Fermentation Protocol

This protocol provides a starting point for optimizing this compound production at the lab scale.

  • Inoculum Preparation : Prepare a seed culture of Streptomyces hygroscopicus in a suitable medium (e.g., Yeast Malt Extract Broth).[13] Incubate for 48 hours at 28-30°C with shaking at 220 rpm.[9][10]

  • Production Medium : Prepare the production medium in Erlenmeyer flasks. A representative medium could consist of (g/L): glucose 40, corn starch 20, hot-pressed soybean flour 25, and CaCO₃ 3.[9]

  • Inoculation : Inoculate the production medium with the seed culture at a 5% (v/v) ratio.[9]

  • Incubation : Incubate the flasks at 28-30°C for 5-7 days on a rotary shaker at 220 rpm.[9][10]

  • Monitoring : Monitor the production of this compound periodically by taking samples and analyzing them via HPLC or a bioassay against a sensitive organism like Bacillus subtilis.[10]

Extraction and Purification Protocol

This protocol outlines a general procedure for isolating this compound.

  • Broth Separation : After fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.[5]

  • Solvent Extraction : Extract the cell-free broth twice with an equal volume of ethyl acetate. Combine the organic phases.[5]

  • Concentration : Concentrate the combined organic extract to dryness under vacuum using a rotary evaporator.[5]

  • Column Chromatography : Dissolve the crude extract in a minimal amount of methanol. Purify the compound using silica gel column chromatography.[5]

  • Elution : Elute the column with a stepwise gradient of a methanol-chloroform solvent system.[5]

  • Fraction Analysis : Collect the eluted fractions and test them for activity. Pool the active fractions and concentrate them to obtain the purified compound.[5]

HPLC-MS Quantification Protocol

This protocol is for the quantitative analysis of this compound in fermentation samples.

  • Sample Preparation : Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with the initial mobile phase. If necessary, perform a solid-phase extraction (SPE) for sample cleanup to mitigate matrix effects.[7]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm).[7]

    • Mobile Phase : A gradient of Solvent A (e.g., 20 mM ammonium formate, pH 3.0) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[7]

    • Flow Rate : 0.3 - 1.0 mL/min.

    • Column Temperature : 50°C.[7]

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray Ionization (ESI), positive or negative mode.

    • Analysis : Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • Quantification : Create a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples based on this curve.

Visualized Workflows and Pathways

General Workflow for Scaling Up this compound Production cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Validation cluster_2 Phase 3: Preclinical Production strain Strain Improvement (S. hygroscopicus) media Media Optimization (Shake Flasks) strain->media Optimized Strain process_dev Process Parameter Optimization media->process_dev Optimized Media pilot Pilot-Scale Fermentation (10L - 100L Bioreactor) process_dev->pilot Tech Transfer downstream Downstream Process Development pilot->downstream Fermentation Broth analytics Analytical Method Validation (HPLC/LC-MS) downstream->analytics Purified Product scaleup Production Scale-Up (>1000L Bioreactor) analytics->scaleup Validated Methods gmp cGMP Manufacturing scaleup->gmp Established Process preclinical Material for Preclinical Studies gmp->preclinical Final Product

Caption: A flowchart illustrating the key phases of scaling up this compound production.

This compound Extraction and Purification Workflow start Fermentation Broth (S. hygroscopicus) filtration Filtration / Centrifugation start->filtration mycelia Mycelial Biomass filtration->mycelia filtrate Culture Filtrate (Broth) filtration->filtrate extraction Solvent Extraction (e.g., Ethyl Acetate) filtrate->extraction aqueous Aqueous Phase (Waste) extraction->aqueous organic Organic Phase (this compound-rich) extraction->organic evaporation Rotary Evaporation (Concentration) organic->evaporation crude Crude Extract evaporation->crude chromatography Silica Gel Column Chromatography crude->chromatography fractions Fraction Collection & Bioassay chromatography->fractions pooling Pooling of Active Fractions fractions->pooling final_evap Final Concentration pooling->final_evap pure Purified this compound final_evap->pure

Caption: A detailed workflow for the extraction and purification of this compound.

Troubleshooting Low Yield: A Decision Tree start Low this compound Yield Detected check_params Are Fermentation Parameters (pH, Temp, DO) within Optimal Range? start->check_params check_media Is the Medium Composition Correct and Sterilized Properly? check_params->check_media Yes adjust_params Action: Adjust and Monitor Process Parameters check_params->adjust_params No check_inoculum Was the Inoculum Healthy and at the Correct Density? check_media->check_inoculum Yes remake_media Action: Review SOPs, Remake and Sterilize Media check_media->remake_media No check_contamination Is there evidence of Microbial Contamination? check_inoculum->check_contamination Yes optimize_seed Action: Optimize Seed Culture Growth and Inoculation Time check_inoculum->optimize_seed No discard_batch Action: Discard Batch, Review Aseptic Technique check_contamination->discard_batch Yes end Continue Monitoring Yield check_contamination->end No adjust_params->end remake_media->end optimize_seed->end

Caption: A decision tree for troubleshooting low this compound fermentation yields.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Carriomycin and Monensin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of two polyether ionophore antibiotics, Carriomycin and Monensin, against a range of Gram-positive bacteria. The information presented herein is compiled from various scientific sources to aid in research and development efforts.

Introduction

This compound and Monensin are polyether antibiotics produced by Streptomyces species.[1][2] Both compounds are known for their activity against Gram-positive bacteria, which is attributed to their ability to function as ionophores, disrupting essential ion gradients across the bacterial cell membrane.[3][4] Monensin, isolated from Streptomyces cinnamonensis, is a well-studied ionophore used extensively in veterinary medicine.[3][5] this compound, produced by Streptomyces hygroscopicus, is also recognized for its antibacterial and coccidiostatic properties.[2] This guide offers a comparative analysis of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Monensin against various Gram-positive bacteria as reported in the scientific literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusPenicillin-resistant0.31
Micrococcus sp.Tetracycline-resistant0.31
Sarcina luteaMacrolide-resistant0.01
Streptococcus faecalisAminoglycoside-resistant0.01

Table 2: Minimum Inhibitory Concentration (MIC) of Monensin against Gram-positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-susceptible (MSSA) & Methicillin-resistant (MRSA)High activity (specific MICs not stated)[1]
Staphylococcus aureusSusceptible2-4[6]
Bacillus subtilisNot specified0.7-1.4 (as metal complexes)[7]
Bacillus mycoidesNot specified0.7-1.4 (as metal complexes)[7]
Sarcina luteaNot specified0.7-1.4 (as metal complexes)[7]
Peptostreptococcus anaerobiusB-301.56[1]
Listeria monocytogenesFBUNT1[7]

Mechanism of Action: Ionophore-Mediated Disruption of Ion Gradients

Both this compound and Monensin are classified as ionophore antibiotics.[3][4] Their primary mechanism of antibacterial action involves the transport of cations across the bacterial cell membrane, leading to the dissipation of vital ion gradients.[3] This disruption of the electrochemical potential across the membrane interferes with cellular processes, ultimately inhibiting bacterial growth and viability.[8]

Monensin, a well-characterized ionophore, preferentially forms complexes with monovalent cations like sodium (Na+) and potassium (K+).[3][5] It functions as an electroneutral antiporter, exchanging a proton (H+) for a cation across the membrane.[5] This influx of Na+ and efflux of K+ and H+ disrupts the intracellular pH and sodium-potassium balance, leading to cell death.[1] this compound is also a monovalent cation selective ionophore, efficiently transporting K+, Rb+, and Na+.[4]

cluster_membrane Bacterial Cell Membrane Na_out Na+ Ionophore Ionophore (this compound/Monensin) Na_out->Ionophore 1. Binds Na+ H_in H+ Intracellular Intracellular Space K_in K+ K_in->Ionophore 3. Binds K+ Ionophore->H_in 2. Transports Na+ in, H+ out Ionophore->K_in 4. Transports K+ out Extracellular Extracellular Space Disruption Disruption of Ion Gradients Inhibition of Cellular Processes Bacterial Cell Death

Caption: Mechanism of action for ionophore antibiotics like this compound and Monensin.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using standardized methods such as broth microdilution or agar dilution.[9][10] The following is a generalized workflow for these methods.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9]

Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Antibiotic Inoculate Inoculate with Standardized Bacterial Suspension Prepare_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Generalized workflow for the broth microdilution method to determine MIC.

Key Steps:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.[11]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[9]

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.[11]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

  • Reading of Results: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[10]

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium.[13]

Key Steps:

  • Preparation of Antibiotic Plates: Serial dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.[13]

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.[13]

  • Incubation: The plates are incubated under suitable conditions.

  • Reading of Results: The plates are examined for bacterial growth on the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.[13]

Conclusion

Both this compound and Monensin demonstrate significant efficacy against Gram-positive bacteria, including strains resistant to other classes of antibiotics. Their shared mechanism of action as ionophores makes them potent antibacterial agents. The provided MIC data, while not from a single comparative study, offers valuable insights into their respective potencies against various pathogens. For definitive comparative analysis, it is recommended that these compounds be evaluated side-by-side under identical experimental conditions. The standardized protocols for MIC determination are crucial for generating reliable and comparable data in such evaluations. This guide serves as a foundational resource for researchers and professionals in the field of antibiotic drug discovery and development.

References

Comparing the mechanism of action of Carriomycin and salinomycin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Carriomycin and Salinomycin: Mechanism of Action and Experimental Analysis

Introduction

This compound and Salinomycin are both polyether ionophore antibiotics, a class of compounds known for their ability to transport cations across lipid membranes.[1] While they share a fundamental mechanism of action, the extent of their characterization and their known biological consequences, particularly in the context of therapeutic development, differ significantly. Salinomycin has garnered substantial interest for its potent anti-cancer activity, especially against cancer stem cells, leading to extensive investigation of its downstream cellular effects.[2][3] this compound, also a potent antimicrobial, is less extensively studied regarding its effects on complex cellular signaling pathways.[1]

This guide provides a detailed, objective comparison of the mechanisms of action of this compound and Salinomycin, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two ionophores.

Mechanism of Action

Both this compound and Salinomycin function as mobile carrier ionophores. They form a lipophilic complex with a cation, shield its charge, and facilitate its transport across cellular and organellar membranes, thereby disrupting the electrochemical gradients essential for cellular function.[1][2] This disruption of ion homeostasis is the primary mechanism for their biological activity.

This compound

This compound is a monovalent cation selective ionophore.[4] Its primary mechanism is the electro-neutral exchange of a cation (like K+) for a proton (H+) across membranes. This dissipates the transmembrane ion gradients that are crucial for processes such as maintaining membrane potential and pH homeostasis. Studies have shown that this compound forms complexes with K+, Rb+, and Na+, but not with divalent cations like Ca2+.[4] The disruption of K+ gradients can lead to hyperpolarization of the mitochondrial membrane, affecting cellular respiration and ATP production.

While the direct downstream signaling consequences of this compound-induced ion imbalance are not as well-documented as those for Salinomycin, the disruption of fundamental cellular ion gradients is known to trigger various stress responses.

Salinomycin

Salinomycin is also a monovalent cation ionophore with a strong preference for potassium ions (K+).[2][5] Its mechanism of action, particularly its anti-cancer effects, is multifaceted and extends beyond simple ion transport.

  • Disruption of Ion Homeostasis: Like this compound, Salinomycin disrupts the K+ gradient across cellular and mitochondrial membranes. This leads to mitochondrial hyperpolarization and the acidification of the mitochondrial matrix.[6]

  • Inhibition of Signaling Pathways: The ionophoric activity of Salinomycin triggers a cascade of effects on critical cellular signaling pathways.

    • Wnt/β-catenin Pathway: Salinomycin has been shown to inhibit the Wnt signaling pathway by interfering with the phosphorylation of the LRP6 co-receptor, leading to its degradation. This is a key pathway in the maintenance of cancer stem cells.

    • TGF-β Signaling: It can block TGF-β-driven fibroblast proliferation and myofibroblast formation by targeting TGF-β-induced MAPK pathways through TAK1 and p38.[7]

  • Induction of Oxidative Stress: Salinomycin treatment leads to the production of reactive oxygen species (ROS), which can cause damage to cellular components and induce apoptosis.[8]

  • Lysosomal Iron Sequestration and Ferroptosis: A key mechanism by which Salinomycin is thought to kill cancer stem cells is by accumulating and sequestering iron in lysosomes. This leads to the production of ROS through Fenton chemistry, resulting in lipid peroxidation and a form of iron-dependent cell death known as ferroptosis.[9]

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data for this compound and Salinomycin. A significant disparity exists in the literature, with much more quantitative data available for Salinomycin.

FeatureThis compoundSalinomycin
Ion Selectivity Monovalent Cation Selective. Forms complexes more readily with K+ than with NH4+, Rb+ or Na+. Does not transport Li+, Cs+, or Ca2+.[4]Monovalent Cation Selective. Selectivity order: K+ > Na+ > Rb+ > Cs+ > Li+.[5] Can also transport Ca2+ at high concentrations.[5]
Binding Affinity No quantitative data available in the reviewed literature.Effectively binds potassium and calcium. Poorly binds sodium and lithium.[5] No specific binding constants (Ka or Kd) were found in the reviewed literature.
IC50 (Antimalarial) Not available22-40 nM (on CQ-sensitive P. falciparum)[7]
IC50 (Cytotoxicity) Not availableVaries by cell line, e.g., ~1-2 µM in some cancer stem-like cells.

Experimental Protocols

Determination of Ionophore Selectivity using Ion-Selective Electrodes (ISE)

This protocol describes a method to determine the selectivity of an ionophore for different cations.

Principle: An ion-selective electrode (ISE) measures the potential of a specific ion in a solution. By preparing a membrane containing the ionophore of interest and measuring the potential generated in the presence of different cations, the selectivity can be determined.

Materials:

  • High-molecular-weight PVC

  • Plasticizer (e.g., 2-nitrophenyloctyl ether, o-NPOE)

  • Ionophore (this compound or Salinomycin)

  • Tetrahydrofuran (THF)

  • Reference electrode (e.g., Ag/AgCl)

  • ISE electrode body

  • Voltmeter with high input impedance

  • Standard salt solutions (e.g., KCl, NaCl, RbCl, LiCl, CsCl) of varying concentrations.

Procedure:

  • Membrane Preparation:

    • Prepare a solution of PVC, o-NPOE, and the ionophore in THF. A typical ratio is ~30% PVC, ~65% o-NPOE, and 1-5% ionophore by weight.

    • Pour the mixture into a glass ring on a glass plate and allow the THF to evaporate overnight to form a thin, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc from the membrane and mount it in the ISE electrode body.

    • Fill the electrode with an internal filling solution containing a known concentration of the primary ion (e.g., 0.1 M KCl).

    • Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.

  • Calibration:

    • Immerse the ISE and an external reference electrode in a series of standard solutions of the primary ion (e.g., KCl from 10⁻⁶ M to 10⁻¹ M).

    • Record the potential (in millivolts) at each concentration.

    • Plot the potential versus the logarithm of the ion activity to generate a calibration curve. The slope should be close to the Nernstian value (~59 mV per decade for monovalent ions).

  • Selectivity Measurement (Fixed Interference Method):

    • Prepare solutions containing a fixed concentration of an interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (e.g., KCl from 10⁻⁶ M to 10⁻¹ M).

    • Measure the potential in these solutions.

    • The selectivity coefficient can be calculated from the intersection of the extrapolation of the linear parts of the calibration curve.

Mitochondrial Membrane Potential Assay using JC-1

This protocol measures changes in mitochondrial membrane potential (ΔΨm).

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, Salinomycin, or a vehicle control for the desired time. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Washing:

    • Remove the staining solution and wash the cells with assay buffer or PBS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

    • For JC-1 monomers (green), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • For JC-1 aggregates (red), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Cell Viability Assay using MTT

This protocol assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Salinomycin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well (typically 10% of the culture volume).

    • Incubate at 37°C for 2-4 hours, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Calculate IC50 values from the dose-response curves.

Visualizations

Signaling Pathways

G Comparative Mechanism of Action cluster_0 This compound cluster_1 Salinomycin This compound This compound Membrane_C Cell/Mitochondrial Membrane This compound->Membrane_C Acts on Ion_Gradient_C Disruption of K+/H+ Gradient Membrane_C->Ion_Gradient_C Causes Mito_Potential_C Mitochondrial Hyperpolarization Ion_Gradient_C->Mito_Potential_C Cell_Stress_C Cellular Stress Mito_Potential_C->Cell_Stress_C Salinomycin Salinomycin Membrane_S Cell/Mitochondrial Membrane Salinomycin->Membrane_S Acts on Ion_Gradient_S Disruption of K+/H+ Gradient Membrane_S->Ion_Gradient_S Causes Downstream Downstream Effects Ion_Gradient_S->Downstream Wnt Wnt/β-catenin Inhibition Downstream->Wnt ROS ROS Production Downstream->ROS Iron Lysosomal Iron Sequestration Downstream->Iron Ferroptosis Ferroptosis Iron->Ferroptosis

Caption: Comparative mechanisms of this compound and Salinomycin.

Experimental Workflow

G Experimental Workflow for Ionophore Characterization start Start prep Prepare Ionophore Stock Solutions start->prep selectivity Determine Ion Selectivity (e.g., ISE Assay) prep->selectivity cell_culture Culture Target Cell Lines prep->cell_culture treatment Treat Cells with Ionophore Concentrations cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability mito Measure Mitochondrial Membrane Potential (JC-1) treatment->mito data_analysis Data Analysis (IC50, ΔΨm) viability->data_analysis mito->data_analysis end End data_analysis->end

References

In Vivo Efficacy of Carriomycin: A Comparative Analysis with Other Polyether Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Carriomycin with other notable polyether antibiotics. The data presented is compiled from various studies to offer an objective overview of the therapeutic potential of these compounds in preclinical models.

Executive Summary

This compound, a polyether ionophore antibiotic, has demonstrated significant in vivo activity against clinically relevant pathogens, particularly the Mycobacterium avium complex (MAC). While direct comparative in vivo studies against other polyether antibiotics for bacterial infections are limited, this guide consolidates available data to draw meaningful comparisons. This compound's efficacy, particularly against MAC, positions it as a promising candidate for further investigation, especially in the context of drug-resistant infections. Other polyether antibiotics, such as salinomycin, monensin, and lasalocid, have a well-established history of use in veterinary medicine as anticoccidials and growth promoters, with some evidence of their potential against bacterial pathogens.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data on the in vivo efficacy of this compound and other polyether antibiotics from various experimental models.

Table 1: In Vivo Efficacy of this compound against Mycobacterium avium Complex in BALB/c Mice

Treatment GroupDurationOrganMean Bacterial Load Reduction (log10 CFU) vs. ControlStatistical Significance
M. avium (ATCC 25291) Infection
This compound2 WeeksLungs2.15P < 0.001
Spleens2.82P < 0.001
4 WeeksLungs3.48P < 0.001
Spleens3.51P < 0.001
Azithromycin (Control)2 WeeksLungs1.91P < 0.001
Spleens4.58P < 0.001
4 WeeksLungs4.44P < 0.001
Spleens5.58P < 0.001
M. intracellulare (ATCC 13950) Infection
This compound2 WeeksLungs0.83P ≤ 0.001
Spleens0.09P = 0.110
4 WeeksLungs1.05P < 0.001
Spleens0.39P = 0.003
Azithromycin (Control)2 WeeksLungs0.76P ≤ 0.001
Spleens0.28P = 0.110
4 WeeksLungs0.99P = 0.003
Spleens0.56P < 0.001

Data extracted from a study evaluating this compound's efficacy against MAC. Azithromycin, a macrolide antibiotic, was used as a comparator.[1][2][3][4]

Table 2: Summary of In Vivo Efficacy Data for Other Polyether Antibiotics

AntibioticAnimal ModelPathogenKey Efficacy Findings
Salinomycin Broiler ChickensEimeria tenella (Coccidiosis)Significantly diminished lesion scores (0.33 vs. 3.00 in infected, non-medicated group) at a concentration of 60 gm/ton of feed.[5]
Monensin MicePlasmodium vinckei petteri (Malaria)100% of animals cured at a dose of 10 mg/kg.[6]
Lasalocid Neonatal MiceCryptosporidium parvumInfection eradicated at doses ≥ 6.75 mg/kg body weight.[7]

Experimental Protocols

In Vivo Efficacy of this compound against Mycobacterium avium Complex

This protocol is based on the methodology described in the study by Li et al., 2023.[1][2][3][4]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Mice were intravenously infected with either M. avium (ATCC 25291) or M. intracellulare (ATCC 13950).

  • Treatment:

    • Treatment was initiated one day post-infection and continued for 2 or 4 weeks.

    • This compound was administered orally.

    • A control group received the comparator drug, azithromycin, also administered orally.

    • An untreated control group was included.

  • Efficacy Evaluation:

    • At the end of the treatment period, mice were euthanized.

    • Lungs and spleens were aseptically harvested and homogenized.

    • Serial dilutions of the homogenates were plated on Middlebrook 7H10 agar supplemented with OADC.

    • Colony-forming units (CFU) were counted after incubation to determine the bacterial load in each organ.

    • The reduction in bacterial load (log10 CFU) was calculated by comparing the treated groups to the untreated control group.

  • Statistical Analysis: Statistical significance of the differences in bacterial loads between groups was determined using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathway

Polyether antibiotics, including this compound, function as ionophores, disrupting the ion gradients across cellular membranes. This is their primary mechanism of antimicrobial action. The following diagram illustrates this general signaling pathway.

Polyether_Antibiotic_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects Extracellular Extracellular Space (High Na+, Low K+) Polyether Polyether Antibiotic Extracellular->Polyether Binds to Cations (e.g., K+) Intracellular Intracellular Space (Low Na+, High K+) H_ion H+ Cation_Complex Cation-Polyether Complex Polyether->Cation_Complex Forms Complex Cation_Complex->Intracellular Transports Cation into cell Ion_Gradient Disruption of Ion Gradients (Na+/K+, H+) Cation_Complex->Ion_Gradient H_ion->Extracellular Transports H+ out of cell K_ion K+ Membrane_Potential Altered Membrane Potential Ion_Gradient->Membrane_Potential Cellular_Processes Disruption of Cellular Processes (e.g., ATP synthesis) Membrane_Potential->Cellular_Processes Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death

Caption: Generalized mechanism of action for polyether antibiotics.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo antibiotic efficacy study, similar to the one described for this compound.

InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice) Pathogen_Prep Prepare Pathogen Inoculum (e.g., M. avium) Infection Infect Animals (e.g., Intravenous) Animal_Model->Infection Group_Assignment Randomize into Treatment Groups Infection->Group_Assignment Treatment_Admin Administer Treatment (e.g., this compound, Control) Group_Assignment->Treatment_Admin Monitoring Monitor Animal Health and Weight Treatment_Admin->Monitoring Euthanasia Euthanize Animals at Defined Endpoints Monitoring->Euthanasia Organ_Harvest Harvest Target Organs (e.g., Lungs, Spleen) Euthanasia->Organ_Harvest Bacterial_Load Determine Bacterial Load (CFU Counting) Organ_Harvest->Bacterial_Load Data_Analysis Analyze Data and Determine Efficacy Bacterial_Load->Data_Analysis

References

Synergistic Potential of Carriomycin: A Comparative Guide to Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, combination therapy, which leverages the synergistic interactions between antimicrobial agents, has shown significant promise. Carriomycin, a novel recombinant macrolide antibiotic, has demonstrated potent in vivo activity against a range of bacteria, including notoriously resistant strains like Carbapenem-Resistant Acinetobacter baumannii (CRAB). This guide provides a comparative overview of the potential synergistic effects of this compound with other antimicrobial agents, supported by illustrative experimental data and detailed methodologies.

Comparative Analysis of Synergistic Activity

While clinical case reports suggest the successful use of this compound in combination with agents like tigecycline and amikacin for treating CRAB infections, comprehensive in vitro studies providing quantitative measures of synergy, such as the Fractional Inhibitory Concentration (FIC) index, are not yet readily available in published literature.[1][2] To facilitate future research and provide a framework for comparison, the following table illustrates how such data would be presented. The values provided are hypothetical and serve as a template for reporting results from checkerboard assays.

Table 1: Illustrative Synergistic Activity of this compound Combinations Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Antimicrobial AgentThis compound MIC (µg/mL) AloneAgent MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationAgent MIC (µg/mL) in CombinationFIC Index (FICI)Interpretation
Tigecycline 168410.375 Synergy
Amikacin 1664480.375 Synergy

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. The FIC index is calculated as follows: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone. An FICI of ≤ 0.5 is typically interpreted as synergy.[3][4]

Experimental Protocols

To empirically determine the synergistic interactions between this compound and other antimicrobial agents, the checkerboard microdilution assay is a standard and widely accepted method.

Checkerboard Assay Protocol

This protocol outlines the steps for assessing the in vitro synergy between this compound and a partner antimicrobial agent against a target bacterial strain.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of this compound and the partner antimicrobial agent of known concentrations.

  • Bacterial inoculum of the target organism (e.g., CRAB) adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

2. Plate Setup:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Create serial twofold dilutions of this compound along the rows (e.g., from column 1 to 10).

  • Create serial twofold dilutions of the partner antimicrobial agent down the columns (e.g., from row A to G).

  • Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).

  • Row H should contain serial dilutions of the partner agent alone to determine its MIC.

  • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 35-37°C for 16-20 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination that shows no growth.

  • Calculate the FIC Index (FICI) by summing the individual FICs.

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing Mechanisms and Workflows

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a conceptual workflow for synergy testing.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 30S 30S Subunit This compound This compound This compound->50S Binds to This compound->Protein_Synthesis Inhibition Inhibition

Caption: Mechanism of action of this compound.

cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum D Inoculate Plate A->D B Prepare Antibiotic Stock Solutions (this compound & Partner Agent) C Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Synergy, Additivity, or Antagonism G->H

Caption: Experimental workflow for checkerboard synergy testing.

Concluding Remarks

The exploration of this compound in combination therapies holds considerable potential, particularly for combating infections caused by highly resistant bacteria. While current evidence is limited to case reports, these initial findings strongly advocate for comprehensive in vitro and in vivo studies to quantify the synergistic effects and elucidate the underlying mechanisms. The protocols and frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on such investigations, ultimately contributing to the development of more effective treatment regimens for challenging infectious diseases.

References

Validating Carriomycin's Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Carriomycin, a macrolide antibiotic, with its bacterial target, the 50S ribosomal subunit. While direct quantitative target engagement data for this compound is limited in publicly available literature, this guide offers a comparative analysis with other antibiotics targeting the same ribosomal subunit, supported by established experimental protocols.

Executive Summary

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] Validating this interaction is crucial for understanding its mechanism of action and for the development of new antibacterial agents. This guide explores several key experimental techniques for assessing target engagement, including ribosome binding assays, in vitro translation inhibition assays, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay. For comparative context, we include available data for other 50S ribosomal subunit inhibitors like erythromycin, lincomycin, and clindamycin.

Comparative Analysis of 50S Ribosomal Subunit Inhibitors

The following tables summarize available quantitative data for this compound and other antibiotics that target the 50S ribosomal subunit. It is important to note the absence of publicly available, direct comparative data for this compound using standardized assays.

Table 1: Ribosome Binding Affinity

AntibioticTargetOrganism/SystemBinding Affinity (Kd)Citation(s)
This compound 50S Ribosomal SubunitBacteriaData not available
Erythromycin50S Ribosomal SubunitEscherichia coli~10 nM[3]
Solithromycin50S Ribosomal SubunitStreptococcus pneumoniae5.1 ± 1.1 nM[3]
Lincomycin50S Ribosomal SubunitEscherichia coliBinds, but specific Kd not provided

Table 2: In Vitro Translation Inhibition

AntibioticTargetOrganism/SystemIC50Citation(s)
This compound Protein SynthesisBacteriaData not available
AzithromycinProtein SynthesisHaemophilus influenzae0.4 µg/ml
ErythromycinProtein SynthesisHaemophilus influenzae1.5 µg/ml
GE81112 (30S inhibitor)Protein SynthesisE. coli cell-free system0.9 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of target validation studies for this compound and other antibiotics.

Ribosome Binding Assay

This assay directly measures the interaction between an antibiotic and its ribosomal target.

Protocol:

  • Preparation of Ribosomes:

    • Culture the bacterial strain of interest (e.g., E. coli, S. aureus) to mid-log phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol).

    • Lyse the cells using a French press or sonication.

    • Isolate 70S ribosomes by differential centrifugation, followed by sucrose density gradient centrifugation to separate 30S and 50S subunits.

  • Binding Reaction:

    • Incubate purified 50S ribosomal subunits with varying concentrations of radiolabeled or fluorescently tagged this compound (or a competitive unlabeled antibiotic) in a binding buffer.

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Separate the ribosome-antibiotic complexes from the unbound antibiotic using methods like nitrocellulose filter binding, equilibrium dialysis, or ultracentrifugation.

  • Quantification:

    • Quantify the amount of bound antibiotic using scintillation counting (for radiolabels) or fluorescence detection.

  • Data Analysis:

    • Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic against the concentration of the antibiotic and fitting the data to a saturation binding curve.

In Vitro Translation Inhibition Assay

This assay assesses the functional consequence of antibiotic binding to the ribosome by measuring the inhibition of protein synthesis.

Protocol:

  • Preparation of Cell-Free Extract:

    • Prepare a cell-free extract (S30 extract) from the desired bacterial strain, which contains all the necessary components for transcription and translation.

  • In Vitro Translation Reaction:

    • Set up a reaction mixture containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase), amino acids (including a radiolabeled one like [³⁵S]-methionine), and an energy source (ATP, GTP).

    • Add varying concentrations of this compound or other test antibiotics to the reaction mixtures.

  • Incubation:

    • Incubate the reactions at 37°C to allow for transcription and translation.

  • Quantification of Protein Synthesis:

    • Measure the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For reporter enzymes, measure their activity using a specific substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration compared to a no-drug control.

    • Determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) by plotting the percentage of inhibition against the antibiotic concentration.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

  • Cell Treatment:

    • Culture bacterial cells to the desired density.

    • Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specific duration to allow for drug penetration and target binding.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. This will cause protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated proteins and cell debris by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the amount of the target protein (a specific ribosomal protein of the 50S subunit) remaining in solution using a protein detection method like Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein against the temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and therefore, target engagement.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a test compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Construct Preparation:

    • Genetically fuse the target protein (a specific 50S ribosomal protein) to a NanoLuc® luciferase (the BRET donor).

    • Synthesize a fluorescently labeled tracer molecule that binds to the same site on the target protein as this compound.

  • Cell Transfection/Expression:

    • Introduce the expression vector for the NanoLuc®-target fusion protein into the bacterial cells.

  • Assay Setup:

    • Add the fluorescent tracer to the cells expressing the fusion protein.

    • Add varying concentrations of the unlabeled test compound (this compound).

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the luminescent reaction.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Competitive displacement of the tracer by the test compound will result in a decrease in the BRET signal.

    • Determine the IC50 value for target engagement by plotting the BRET ratio against the concentration of the test compound.

Visualizations

Signaling Pathway of this compound's Target

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide catalyzes peptide bond formation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit associates mRNA mRNA mRNA->30S_Subunit binds tRNA tRNA tRNA->50S_Subunit delivers amino acid This compound This compound This compound->50S_Subunit binds & inhibits protein synthesis

Caption: this compound's mechanism of action.

Experimental Workflow for CETSA

Start Start: Bacterial Cell Culture Treat Treat with this compound or Vehicle Start->Treat Heat Heat Treatment (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble & Insoluble) Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze Analyze Target Protein (Western Blot / MS) Collect->Analyze Result Result: Melting Curve Shift Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Logical Comparison of Target Engagement Methods

cluster_direct Direct Measurement cluster_functional Functional Consequence cluster_incell Cellular Context TargetEngagement Validating Target Engagement DirectBinding Direct Binding Assays TargetEngagement->DirectBinding FunctionalAssays Functional Assays TargetEngagement->FunctionalAssays InCellAssays In-Cell Assays TargetEngagement->InCellAssays RibosomeBinding Ribosome Binding Assay (Measures Kd) DirectBinding->RibosomeBinding TranslationInhibition In Vitro Translation (Measures IC50) FunctionalAssays->TranslationInhibition CETSA CETSA (Measures Thermal Shift) InCellAssays->CETSA NanoBRET NanoBRET (Measures IC50 in cells) InCellAssays->NanoBRET

Caption: Comparison of target engagement methodologies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.